physicochemical characteristics of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde Abstract This technical guide provides a comprehensive analysis of the predicted , a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted , a highly functionalized aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in public repositories, this document employs a deductive approach grounded in fundamental principles of physical organic chemistry. By analyzing the electronic and steric contributions of each substituent—bromo, hydroxyl, methoxy, and nitro groups—and drawing reasoned comparisons with structurally similar analogs, this guide offers robust predictions of its properties. Detailed experimental protocols for the definitive characterization of this compound are also provided, establishing a framework for its empirical validation and future application as a versatile building block in synthetic and medicinal chemistry.
Molecular Structure and Functional Group Analysis
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is a polysubstituted benzaldehyde with a unique arrangement of functional groups that dictates its chemical behavior. The interplay of these groups through inductive and resonance effects governs the molecule's reactivity, polarity, acidity, and spectral properties.
Exploratory
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde chemical structure
Advanced Scaffold Engineering: The Synthesis and Application of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocyclic systems relies h...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffold Engineering: The Synthesis and Application of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex heterocyclic systems relies heavily on highly functionalized, "pre-programmed" aromatic building blocks. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a premier example of such a scaffold. Featuring a tetrasubstituted benzene ring, this molecule offers four distinct, orthogonally reactive sites. Nitrobenzaldehyde derivatives are foundational precursors in the synthesis of critical therapeutics, including second-generation dihydropyridine calcium channel blockers like nimodipine[1]. Furthermore, highly substituted nitrobenzaldehydes possess intrinsic antimicrobial properties, making them valuable pharmacophores in novel antibiotic design[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the stereoelectronic properties, detail a self-validating regioselective synthesis protocol, and map the orthogonal reactivity of this advanced intermediate.
Structural Dissection & Electronic Topology
The true value of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde lies in its profound electronic asymmetry. The molecule features a "push-pull" dynamic driven by the electron-donating hydroxyl and methoxy groups opposing the strongly electron-withdrawing nitro and aldehyde groups[3].
Nomenclature Note: While logically derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), IUPAC prioritization rules dictate that numbering begins at the aldehyde (C1) and proceeds toward the bromo substituent to provide the lowest alphabetical locant set. Thus, the substituents are positioned as C2-Bromo, C3-Nitro, C5-Methoxy, and C6-Hydroxy.
Table 1: Physicochemical & Structural Profiling
Property
Value
Structural Implication
Molecular Formula
C₈H₆BrNO₅
Highly functionalized low-molecular-weight building block.
Molecular Weight
276.04 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass
274.94 g/mol
Distinct isotopic signature (due to ⁷⁹Br/⁸¹Br) aids in MS/MS tracking.
H-Bond Donors
1 (-OH)
Facilitates intramolecular hydrogen bonding with the adjacent aldehyde.
H-Bond Acceptors
5 (-CHO, -OMe, -NO₂)
High polarity; enhances solubility in polar aprotic solvents.
Rotatable Bonds
2
Rigid aromatic core with minimal entropic penalty upon target binding.
Rational De Novo Synthesis: A Regioselective Masterclass
Synthesizing a tetrasubstituted benzene ring requires exploiting the directing effects of existing substituents to avoid complex isomeric mixtures. The optimal route begins with commercially available o-vanillin .
Fig 1: Two-step regioselective synthesis of the target compound from o-vanillin.
Phase 1: Regioselective Nitration
The hydroxyl group of o-vanillin is a powerful activating ortho/para director. Since the ortho positions are occupied, electrophilic aromatic substitution (nitration) is forced exclusively to the para position (C5 of the vanillin core).
Protocol:
Preparation: Dissolve 1.0 equivalent of o-vanillin in glacial acetic acid.
Temperature Control: Cool the reactor to 0–5 °C using an ice-salt bath. Causality: The nitration of activated benzaldehydes is highly exothermic; precise temperature control is critical to prevent the oxidation of the aldehyde moiety into a carboxylic acid and the subsequent formation of polymeric tar[4].
Addition: Add a pre-cooled mixture of concentrated HNO₃ and acetic acid dropwise over 30 minutes.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material is consumed.
Isolation: Pour the mixture over crushed ice. Filter the resulting yellow precipitate (5-nitro-o-vanillin) and dry under vacuum.
Phase 2: Sterically-Driven Bromination
The intermediate now has open positions at C4 and C6 (relative to the vanillin core). The methoxy group directs ortho/para. While C4 is ortho to the methoxy group, it is severely sterically hindered by the adjacent bulky nitro group. Therefore, bromination occurs exclusively at the less hindered C6 position (para to the methoxy group).
Protocol:
Preparation: Dissolve 1.0 eq of 5-nitro-o-vanillin and 1.2 eq of anhydrous sodium acetate in glacial acetic acid. Causality: Sodium acetate acts as a mild base to buffer the highly acidic HBr byproduct, protecting the methoxy ether from undesired cleavage.
Addition: Add 1.05 eq of elemental bromine (Br₂) dissolved in acetic acid dropwise at room temperature.
Reaction: Stir vigorously for 2 hours.
Validation (IPC): Pull an aliquot for ¹H-NMR. The regioselectivity is confirmed by the presence of a single aromatic proton singlet, proving that only one isomer was formed.
Quench & Isolate: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine. Filter the precipitate and recrystallize from hot ethanol to yield pure 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Orthogonal Reactivity & Downstream Applications
The resulting molecule is a synthetic "Swiss Army knife," offering three distinct handles for orthogonal functionalization. This makes it an ideal precursor for generating complex heterocyclic libraries in drug discovery.
Fig 2: Orthogonal reactivity map for downstream pharmaceutical scaffold generation.
C2-Bromide (Cross-Coupling): The aryl bromide is highly electrophilic due to the electron-withdrawing nature of the adjacent nitro and aldehyde groups. It is primed for Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, allowing for rapid extension of the carbon framework[5].
C3-Nitro (Reduction & Cyclization): The nitro group can be selectively reduced to an aniline derivative using Fe/HCl or Pd/C with H₂ gas. The resulting amine can immediately undergo intramolecular condensation with the adjacent aldehyde (or a coupled substituent at C2) to form indole or quinoline derivatives.
C1-Aldehyde (Condensation): The highly electrophilic aldehyde readily undergoes Knoevenagel condensations with active methylene compounds, forming conjugated systems often evaluated for their fluorescent or antimicrobial properties[2].
Conclusion
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is a masterclass in structural design. By understanding the stereoelectronic directing effects of its substituents, chemists can synthesize this complex tetrasubstituted ring with perfect regiocontrol. Its orthogonal reactivity profile makes it an indispensable tool for drug development professionals seeking to build diverse, high-value heterocyclic libraries.
References
Indian Journal of Pharmaceutical Sciences. "Studies on the Synthesis of 3-Nitrobenzaldehyde." Available at:[Link]
OA Text. "Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives as effective antimicrobial agents." Available at:[Link]
Unveiling the Vibrational Signatures: An In-Depth IR Spectroscopic Analysis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary For researchers and drug development professionals, the accurate structural elucidation of highly substituted aromatic scaffolds is a critical prerequisite for predicting pharmacokinetics, target bindin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of highly substituted aromatic scaffolds is a critical prerequisite for predicting pharmacokinetics, target binding affinity, and chemical reactivity. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a complex, polyfunctional molecule built upon a salicylaldehyde core. Its dense substitution pattern—featuring halogens, electron-withdrawing nitro groups, and electron-donating methoxy groups—creates a highly specific electronic and steric environment.
This technical guide deconstructs the Infrared (IR) spectrum of this compound. By moving beyond simple peak-matching, we will explore the causality behind the vibrational shifts, focusing heavily on the thermodynamic dominance of Intramolecular Hydrogen Bonding (IHB) and its profound impact on the molecule's spectroscopic signature.
Structural Anatomy & Mechanistic Causality
To understand the IR spectrum of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, one must first map the electronic crosstalk occurring across the benzene ring:
C1 (-CHO) & C6 (-OH): The ortho positioning of the hydroxyl and aldehyde groups forms the foundational salicylaldehyde motif. This proximity forces a strong Intramolecular Hydrogen Bond (IHB) between the hydroxyl proton and the carbonyl oxygen, forming a thermodynamically stable 6-membered chelate ring[1].
C3 (-NO₂): A strong electron-withdrawing group via both inductive and resonance effects. It polarizes the ring but is sterically isolated from the C1/C6 IHB interaction by the C2 bromine and C4 proton.
C5 (-OCH₃): An electron-donating group via resonance. While the C6-OH is flanked by both the C1-CHO and C5-OCH₃ groups, the H-bond to the carbonyl oxygen is vastly preferred over the methoxy oxygen because the resulting 6-membered ring is highly conjugated and thermodynamically superior to a 5-membered ring.
C2 (-Br): Provides significant steric bulk and inductive electron withdrawal, locking the adjacent aldehyde group into a specific planar conformation to maximize conjugation while minimizing steric clash.
The Physics of the Shift: Hooke's Law in IR Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds, which can be modeled using Hooke's Law:
Where is the wavenumber, is the force constant of the bond, and is the reduced mass. When the C6-OH donates its proton to the C1=O oxygen, electron density is pulled into the hydrogen bond. This decreases the force constant () of both the O-H single bond and the C=O double bond (giving the latter more single-bond character). Consequently, both stretching frequencies are significantly red-shifted (lowered)[2].
Quantitative Spectral Mapping
The following table synthesizes the quantitative IR data expected for this specific molecular architecture, detailing the causal mechanisms behind each absorption band.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Peak Characteristics
Mechanistic Rationale
O-H (Hydroxyl)
Stretching ()
3200 – 2500
Broad, Strong
Red-shifted from the "free" ~3600 cm⁻¹ position due to strong IHB lengthening the O-H bond[1].
C=O (Aldehyde)
Stretching ()
1665 – 1640
Sharp, Strong
Shifted down from the typical benzaldehyde ~1700 cm⁻¹ due to IHB weakening the double bond character[2].
-NO₂ (Nitro)
Asymmetric Stretch ()
1550 – 1527
Sharp, Strong
Driven by the highly polar nature of the N-O bonds; unaffected by IHB due to distal C3 position[3].
-NO₂ (Nitro)
Symmetric Stretch ()
1350 – 1330
Sharp, Strong
In-phase stretching of the equivalent delocalized N-O bonds[3].
-OCH₃ (Methoxy)
Asymmetric C-O Stretch
~1250
Sharp, Medium
Stretching of the ether linkage directly attached to the aromatic ring[4].
C-Br (Bromo)
Stretching ()
690 – 515
Sharp, Medium
The high reduced mass () of the bromine atom pushes this vibration into the far fingerprint region[4].
Visualizing the Electronic & Vibrational Pathways
The interplay between the molecule's substituents and their resulting IR spectral outputs is mapped below.
Fig 1: Mechanistic pathway of substituent effects on the IR vibrational modes.
Experimental Protocols: High-Fidelity Data Acquisition
To ensure scientific integrity, a single IR scan is insufficient for highly functionalized molecules. The following self-validating protocol utilizes Attenuated Total Reflectance (ATR-FTIR) coupled with a dilution assay to definitively prove the presence of Intramolecular (rather than Intermolecular) hydrogen bonding[1].
Phase 1: Solid-State ATR-FTIR Acquisition
Preparation: Ensure the diamond ATR crystal is cleaned with spectroscopy-grade isopropanol and allowed to dry.
Background Subtraction: Collect a background spectrum of the ambient atmosphere (4000 cm⁻¹ to 400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans) to digitally subtract CO₂ and water vapor interference.
Sample Application: Place 1–2 mg of crystalline 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde directly onto the crystal.
Compression: Apply consistent, firm pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, preventing baseline drift.
Acquisition: Record the spectrum using the same parameters as the background. Identify the primary diagnostic peaks at ~1665 cm⁻¹ (C=O), ~1530 cm⁻¹ (NO₂), and the broad ~3000 cm⁻¹ (O-H) band.
To prove that the ~1665 cm⁻¹ C=O shift is caused by internal chelation and not crystal-lattice packing or intermolecular dimerization:
Solvent Selection: Prepare a 0.1 M solution of the compound in a non-polar, IR-transparent solvent (e.g., anhydrous Carbon Tetrachloride, CCl₄).
Initial Scan: Inject the solution into a matched-pathlength NaCl liquid cell and record the spectrum.
Serial Dilution: Dilute the sample to 0.01 M and 0.001 M, recording the spectrum at each interval.
Validation Logic: If the hydrogen bonding were intermolecular (between two different molecules), dilution would separate the molecules, causing the C=O peak to shift back up toward ~1700 cm⁻¹ and a sharp "free" O-H peak to appear at ~3600 cm⁻¹. Because the bonding in this molecule is intramolecular (internal), the ~1665 cm⁻¹ and broad O-H peaks will remain positionally invariant regardless of concentration[1].
Implications for Drug Development
Understanding the IR spectrum of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is highly relevant for medicinal chemists. The spectroscopic confirmation of the IHB (via the 1665 cm⁻¹ band) directly correlates to the molecule's physical properties. By satisfying its hydrogen-bonding potential internally, the molecule effectively "hides" its polar -OH and -CHO groups from the surrounding solvent.
This internal chelation significantly increases the molecule's lipophilicity (
) and membrane permeability compared to isomers lacking this ortho-relationship[1]. Consequently, when utilizing this scaffold as a precursor for active pharmaceutical ingredients (APIs), researchers can leverage this IHB to enhance passive diffusion across lipid bilayers, a critical parameter in oral bioavailability.
References
Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online, 2023. Available at:[Link]
Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts, 2020. Available at:[Link]
DocBrown's Advanced Organic Chemistry. "Infrared spectrum of methoxyethane." DocBrown.info. Available at:[Link]
potential applications of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Potential of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde Executive Summary 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is an unexplored, multi-functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Medicinal Chemistry Potential of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is an unexplored, multi-functionalized aromatic scaffold with significant latent potential for medicinal chemistry and drug development. This guide delineates a strategic analysis of its core structural motifs—a salicylaldehyde core, a bio-reducible nitro group, a lipophilic bromine atom, and a methoxy moiety. We posit that the unique electronic and steric properties conferred by these substituents make this molecule a compelling starting point for developing novel therapeutic agents. This document outlines plausible synthetic routes, key chemical-biological rationales, and potential applications as a hypoxia-activated anticancer prodrug, a broad-spectrum antimicrobial agent, or a scaffold for enzyme inhibitors. We provide detailed, actionable experimental protocols to validate these hypotheses, serving as a foundational resource for researchers aiming to exploit this promising chemical space.
Introduction: A Rationale for a Novel Chemical Scaffold
In the landscape of drug discovery, the exploration of novel chemical entities with unique substitution patterns is paramount for identifying new mechanisms of action and overcoming existing therapeutic challenges. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde presents such an opportunity. While no direct biological studies of this specific molecule have been published, a detailed analysis of its constituent functional groups provides a strong rationale for its investigation.
Salicylaldehyde Core: The ortho-hydroxybenzaldehyde structure is a classic "privileged scaffold" in medicinal chemistry. The aldehyde group serves as a versatile synthetic handle for creating derivatives, most notably Schiff bases, which are known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
The Nitro Group (-NO₂): This potent electron-withdrawing group is a dual-edged sword in drug design, acting as both a pharmacophore and a potential toxicophore.[3] Its true value lies in its capacity for bioreduction in low-oxygen environments to form reactive, cytotoxic species.[4][5] This property is the cornerstone of hypoxia-activated prodrugs for targeted cancer therapy. Furthermore, the nitro group is a key feature in numerous established antimicrobial drugs.[3]
The Bromine Atom (-Br): Halogenation, particularly bromination, is a time-tested strategy for optimizing drug candidates.[6] The introduction of a bromine atom can enhance lipophilicity, thereby improving membrane permeability and bioavailability.[7] Critically, bromine can participate in "halogen bonding," a specific non-covalent interaction that can significantly enhance binding affinity and selectivity for a biological target.[8]
The Methoxy Group (-OCH₃): This group modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential metabolic pathways.
This unique combination of functional groups on a single, compact scaffold suggests a high potential for synergistic or novel biological activities, warranting a thorough investigation into its synthetic accessibility and therapeutic applications.
Physicochemical Profile and Synthetic Strategy
A molecule's potential as a drug candidate is fundamentally linked to its physicochemical properties. While experimental data for the title compound is unavailable, its key properties can be predicted based on its structure.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₈H₆BrNO₅
Defines the elemental composition.
Molecular Weight
276.04 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
XLogP3
~2.0 - 2.5
Indicates a balance of hydrophilicity and lipophilicity, suitable for membrane permeation.
Hydrogen Bond Donors
1 (Phenolic -OH)
Contributes to target binding and solubility.
Hydrogen Bond Acceptors
5 (Aldehyde O, Hydroxyl O, Methoxy O, Nitro O's)
Provides multiple points for interaction with biological targets.
Rotatable Bonds
2
Suggests relatively low conformational flexibility, which can be favorable for binding.
Proposed Synthesis Workflow
The target compound is not commercially available and requires a multi-step synthesis. A logical and efficient pathway would start from a readily available precursor, such as 2-hydroxy-5-methoxybenzaldehyde. The synthesis involves two key transformations: nitration and bromination. The order of these steps is critical to ensure correct regioselectivity, governed by the directing effects of the existing substituents.
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde: A Highly Functionalized Scaffold for Complex Heterocyclic Synthesis
Executive Summary For drug development professionals and synthetic chemists, highly functionalized aromatic building blocks are critical for accessing diverse chemical space. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, highly functionalized aromatic building blocks are critical for accessing diverse chemical space. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) represents a uniquely dense array of orthogonal functional groups. This technical guide explores the mechanistic causality behind its reactivity, detailing optimized protocols for sterically hindered cross-coupling and intramolecular annulation.
Structural and Electronic Profiling: The "Push-Pull" System
The synthetic utility of this molecule stems from its pentasubstituted benzene ring. The interplay between electron-donating (+M) and electron-withdrawing (-M, -I) groups creates a highly polarized, "push-pull" electronic system. Understanding this electronic tug-of-war is essential for successful functionalization.
Table 1: Physicochemical and Electronic Profiling of Functional Groups
Mechanistic Insight (E-E-A-T): The C2-bromine atom is situated in an extremely sterically demanding environment, being di-ortho substituted by the -CHO and -NO2 groups. However, the strong electron-withdrawing nature of the adjacent nitro group activates the C-Br bond toward oxidative addition by lowering the energy of the lowest unoccupied molecular orbital (LUMO) (1). Conversely, the C6-hydroxyl group, if deprotonated under basic conditions, will push electron density back into the ring, heavily deactivating the C-Br bond.
Divergent Synthetic Pathways
The orthogonal nature of the five functional groups allows for the divergent synthesis of complex heterocycles from a single starting point.
Divergent synthetic pathways of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Core Synthetic Workflows & Experimental Protocols
Workflow A: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling
Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or provide exceptionally low yields when applied to sterically demanding 2-bromobenzaldehydes (2). Furthermore, the acidic C6-hydroxyl group must be masked to prevent the formation of an electron-rich phenoxide that stalls the catalytic cycle. The following self-validating protocol utilizes O-protection followed by coupling with a highly active Buchwald ligand (SPhos).
Step-by-step experimental workflow for O-protection and Suzuki-Miyaura cross-coupling.
Protocol 1: O-Benzylation and Cross-Coupling
Step 1: O-Protection (Benzylation)
Reagent Assembly: In an oven-dried flask, dissolve the core molecule (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (2.0 equiv).
Reaction: Add benzyl bromide (1.2 equiv) dropwise at 0°C. Warm to room temperature and stir for 4 hours.
Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) will convert to a distinct, less polar spot (Rf ~0.6).
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to rigorously remove DMF. Dry over Na2SO4 and concentrate.
Reagent Assembly: Combine the O-protected intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a Schlenk flask.
Catalyst Addition: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%).
Causality: SPhos is bulky and electron-rich, facilitating rapid oxidative addition into the hindered C-Br bond while preventing catalyst deactivation (3).
Degassing (Critical): Add Toluene/H2O (10:1, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent oxidation of the electron-rich phosphine ligand.
Reaction: Heat at 100°C for 16 hours.
Validation (LC-MS & Visual): The solution will transition from a yellow suspension to a dark red/brown homogeneous mixture, indicating active Pd(0) species formation. LC-MS should confirm the disappearance of the characteristic M/M+2 bromine isotope pattern.
Purification: Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography.
Workflow B: Intramolecular Annulation to Coumarin Scaffolds
The proximity of the C1-aldehyde and C6-hydroxyl groups makes this scaffold an ideal precursor for coumarins via the Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation
Reagent Assembly: Dissolve the core molecule (1.0 equiv) and diethyl malonate (1.2 equiv) in absolute ethanol (0.2 M).
Causality: The weak base/weak acid combination forms an intermediate iminium ion with the aldehyde, dramatically increasing its electrophilicity compared to the neutral aldehyde, accelerating the initial aldol-type addition.
Reaction: Reflux at 78°C for 6-8 hours.
Validation (Visual): As the reaction progresses, the coumarin product, which is highly planar and less soluble in ethanol, will begin to precipitate out of the hot solution.
Isolation: Cool the mixture to 0°C to maximize crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum.
Conclusion
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is a master key for accessing diverse chemical architectures. By understanding the electronic "push-pull" dynamics and the steric constraints of its pentasubstituted ring, researchers can rationally design robust, high-yielding synthetic routes for drug discovery and materials science.
References
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
Application Notes & Protocols for the Synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, a highly substituted aromatic aldehyde with potential applications as a versatile int...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, a highly substituted aromatic aldehyde with potential applications as a versatile intermediate in medicinal chemistry and materials science. The specific substitution pattern of the target molecule presents significant synthetic challenges, precluding straightforward electrophilic aromatic substitution on common precursors. This guide details a proposed multi-step synthetic pathway, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and methods for characterization. The protocols are designed for researchers, chemists, and professionals in drug development, providing a robust framework for accessing this complex chemical entity.
Introduction and Strategic Analysis
The Significance of Polysubstituted Benzaldehydes
Aromatic aldehydes are cornerstone building blocks in organic synthesis. The benzaldehyde scaffold, featuring hydroxyl, methoxy, bromo, and nitro functionalities, is a privileged structure found in numerous biologically active compounds and functional materials. The precise spatial arrangement of these substituents dictates the molecule's chemical reactivity and biological interactions, making regiocontrolled synthesis a critical objective for chemical research and development.
Structural Analysis and Synthetic Challenge
The target molecule, 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, possesses a dense and electronically varied substitution pattern on the benzene ring.
A simple, one-pot synthesis from a common precursor like vanillin or salicylaldehyde is unfeasible due to conflicting directing effects of the existing substituents. For instance, the powerful activating hydroxyl and methoxy groups would not direct incoming electrophiles to the required positions in the presence of the deactivating nitro and aldehyde groups. Therefore, a carefully designed, multi-step synthetic strategy is required to achieve the desired regiochemistry.
Proposed Synthetic Pathway: A Retrosynthetic Approach
A logical retrosynthetic analysis suggests a pathway where the aromatic core is built sequentially. The proposed forward synthesis begins with a commercially available precursor, 2-hydroxy-5-methoxybenzaldehyde, and introduces the required functional groups in a controlled manner.
Caption: Retrosynthetic analysis of the target molecule.
This strategy hinges on two key transformations: the regioselective nitration of 2-hydroxy-5-methoxybenzaldehyde, followed by a regioselective bromination.
Experimental Protocols
Overall Workflow
The synthesis is divided into three primary stages, starting from 4-methoxyphenol.
Caption: Step-by-step experimental workflow.
Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This procedure utilizes the Reimer-Tiemann reaction to introduce an aldehyde group ortho to the hydroxyl group of 4-methoxyphenol.[1]
Materials & Reagents:
Reagent
Molecular Wt.
Amount (10 mmol scale)
Moles
4-Methoxyphenol
124.14 g/mol
1.24 g
0.010
Sodium Hydroxide
40.00 g/mol
2.00 g
0.050
Chloroform (CHCl₃)
119.38 g/mol
1.4 mL (2.1 g)
0.0175
Deionized Water
18.02 g/mol
20 mL
-
Hydrochloric Acid (6M)
-
As needed
-
Diethyl Ether
-
~50 mL
-
Procedure:
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide (2.0 g) in deionized water (20 mL).
Add 4-methoxyphenol (1.24 g) to the aqueous NaOH solution and heat the mixture to 60-65°C with vigorous stirring to form the sodium phenoxide.
Add chloroform (1.4 mL) dropwise through the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature between 60-65°C using a water bath.
After the addition is complete, continue stirring at 65°C for an additional 90 minutes.
Cool the reaction mixture to room temperature and carefully acidify with 6M HCl until the solution is acidic (pH ~2), resulting in the precipitation of a crude solid.
Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from aqueous ethanol to yield 2-hydroxy-5-methoxybenzaldehyde as a yellow solid.
Protocol 2: Synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
This step involves the regioselective nitration of the activated aromatic ring. The hydroxyl group is a powerful ortho,para-director, and its presence strongly favors the introduction of the nitro group at the C3 position, which is ortho to the hydroxyl and meta to the methoxy group.
Materials & Reagents:
Reagent
Molecular Wt.
Amount (5 mmol scale)
Moles
2-Hydroxy-5-methoxybenzaldehyde
152.15 g/mol
0.76 g
0.005
Sulfuric Acid (conc., 98%)
98.08 g/mol
5 mL
-
Nitric Acid (70%)
63.01 g/mol
0.35 mL
~0.0055
Crushed Ice
-
~50 g
-
Procedure:
Safety First: This reaction is highly exothermic and uses strong acids. Perform all steps in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
In a 50 mL flask, add 2-hydroxy-5-methoxybenzaldehyde (0.76 g) to concentrated sulfuric acid (5 mL) while cooling in an ice-salt bath (0 to -5°C). Stir until all the solid has dissolved, ensuring the temperature does not exceed 10°C.
In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (0.35 mL) to 1 mL of cold sulfuric acid.
Add the nitrating mixture dropwise to the aldehyde solution over 20-30 minutes. Use a thermometer to monitor the internal temperature, keeping it strictly below 10°C.[2]
After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.
Very slowly and carefully, pour the reaction mixture onto ~50 g of crushed ice with vigorous stirring. A yellow precipitate will form.
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper).
Dry the product, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, in a vacuum desiccator. The product has a reported melting point of 129-134 °C.
Protocol 3: Synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
This final step is the most challenging due to the multiple substituents on the ring. Direct bromination with Br₂ is likely to be unselective. A directed ortho-metalation approach is proposed for regiocontrol, though it requires anhydrous conditions and careful handling of pyrophoric reagents. The hydroxyl group at C2 (from the previous step) will be used to direct lithiation to the C6 position, which is then quenched with a bromine source. Note: The IUPAC name of the intermediate changes as substitution proceeds. The starting material for this step is 2-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Materials & Reagents:
Reagent
Molecular Wt.
Amount (2 mmol scale)
Moles
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
197.14 g/mol
0.39 g
0.002
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
64.06 g/mol
1.7 mL
0.0042
1,2-Dibromoethane
187.86 g/mol
0.2 mL (0.43 g)
0.0023
Tetrahydrofuran (THF), anhydrous
-
20 mL
-
Saturated NH₄Cl solution
-
~10 mL
-
Procedure:
Strict Anhydrous Conditions: All glassware must be oven or flame-dried. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).
In a dried 50 mL Schlenk flask under argon, dissolve 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (0.39 g) in anhydrous THF (20 mL).
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.7 mL, 2.1 equivalents) dropwise via syringe. The first equivalent deprotonates the phenolic hydroxyl, and the second directs lithiation to the C6 position. The solution will likely change color. Stir at -78°C for 1 hour.
In a separate syringe, take up 1,2-dibromoethane (0.2 mL) and add it dropwise to the reaction mixture at -78°C.
Allow the reaction to stir at -78°C for 30 minutes, then warm slowly to room temperature over 1 hour.
Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride solution at 0°C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the final product, 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
¹H NMR: Expect distinct signals for the aldehyde proton (~10.0 ppm), the remaining aromatic proton, the methoxy group (~3.9-4.0 ppm), and the hydroxyl proton.
¹³C NMR: The spectrum will show 8 distinct carbon signals corresponding to the aromatic carbons, the aldehyde, and the methoxy group. Spectroscopic data for related compounds can be found in the literature.[3]
FT-IR: Look for characteristic absorption bands for the -OH stretch (~3200-3400 cm⁻¹), C=O stretch of the aldehyde (~1680 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretch.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected molecular weight is ~276 g/mol .
Safety and Handling
Reagent
Hazard
Handling Precautions
Chloroform
Carcinogen, toxic
Use only in a certified chemical fume hood. Avoid inhalation and skin contact.
NaOH, H₂SO₄, HNO₃
Highly corrosive
Wear acid-resistant gloves, lab coat, and chemical splash goggles/face shield.
n-Butyllithium
Pyrophoric, corrosive
Handle under inert atmosphere using syringe techniques. Keep away from water.
1,2-Dibromoethane
Toxic, suspected carcinogen
Use only in a fume hood. Avoid all contact.
References
Scientific.Net. (n.d.). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Retrieved from [Link]
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from [Link]
RSC. (n.d.). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br-2 System as an Instant and Renewable Brominating Reagent | Request PDF. Retrieved from [Link]
McIvor, R. A., & Pepper, J. M. (1953). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Canadian Journal of Chemistry, 31, 298-302. Retrieved from [Link]
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Retrieved from [Link]
Morressier. (2016, March 18). Halogenation of vanillin using Oxone® and halide salts for a greener electrophilic aromatic substitution reaction in the organic chemistry laboratory. Retrieved from [Link]
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.2. Halogenation Reactions of Vanillin. Retrieved from [Link]
Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.). Retrieved from [Link]
Semantic Scholar. (n.d.). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
Organic Syntheses Procedure. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]
PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Highly substituted benzaldehydes are critical scaffolds in pharmaceutical drug discovery, serving as versatile electrophilic intermediates for cross-coupling reactions and complex API synthesis. The target compound, 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS 205652-99-9) , presents a unique synthetic challenge due to its dense functionalization. It exhibits enhanced polarity and specific solubility profiles driven by intramolecular hydrogen bonding between the hydroxyl and methoxy groups (1)[1].
To construct this pentasubstituted aromatic ring, we employ a self-validating, two-step electrophilic aromatic substitution (EAS) sequence starting from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde) .
The Causality of Regiocontrol
Regioselective Nitration: The initial nitration of o-vanillin is strictly governed by the strongly activating phenolic hydroxyl (-OH) group at position 2. Because the ortho positions (1 and 3) are sterically blocked by the formyl and methoxy groups, the nitronium ion exclusively attacks the para position (position 5), yielding 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 17028-61-4) (2)[2].
Para-Directed Bromination: In the intermediate 5-nitro-o-vanillin, the original -OH directing effect is neutralized because its ortho and para positions are now fully occupied. The methoxy (-OCH3) group at position 3 takes over as the dominant directing group, activating positions 4 and 6. Position 6 (para to -OCH3) is sterically favored over position 4 (which is tightly flanked by the bulky methoxy and nitro groups). Thus, bromination occurs selectively at position 6, finalizing the target scaffold.
Mechanistic rationale governing the regioselective bromination of 5-nitro-o-vanillin.
Experimental Workflows & Protocols
Synthetic workflow for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Step 1: Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Safety: Nitric acid is a powerful oxidizer. Perform all steps in a well-ventilated fume hood.
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of o-vanillin in 50 mL of glacial acetic acid.
Causality: Acetic acid acts as a polar, protic solvent that moderates the reactivity of the nitronium ion, preventing runaway oxidation of the sensitive formyl group.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Electrophile Addition: Slowly add 4.6 mL (approx. 72.3 mmol, 1.1 eq) of concentrated nitric acid (68%) dropwise via an addition funnel over 30 minutes. Maintain the temperature below 10 °C.
Reaction Maturation: Stir the mixture for 1 hour at 0–5 °C, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.
Quenching & Isolation: Pour the dark reaction mixture into 200 g of crushed ice with vigorous stirring.
Causality: Rapid dilution in ice water crashes out the highly insoluble nitro-product and instantly drops the acid concentration, halting any over-nitration side reactions.
Purification: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acid. Recrystallize from hot ethanol to yield pure 5-nitro-o-vanillin.
Step 2: Synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Safety: Elemental bromine (
) is highly toxic, volatile, and corrosive. Keep a sodium bisulfite solution nearby for emergency quenching.
Substrate Preparation: Suspend 5.0 g (25.3 mmol) of the purified 5-nitro-o-vanillin in 50 mL of glacial acetic acid in a 250 mL flask.
Bromination: Prepare a solution of 1.36 mL (26.5 mmol, 1.05 eq) of
in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 1 hour at room temperature (25 °C).
Causality: Slow addition prevents a sudden spike in
concentration, virtually eliminating the risk of dibromination. No Lewis acid catalyst (e.g., ) is required because the synergistic electron-donating effects of the methoxy and hydroxy groups sufficiently activate the ring for direct halogenation.
Monitoring: Stir the reaction at 25 °C for 3 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3; UV visualization). The starting material spot should completely disappear.
Reductive Quench: Pour the mixture into 150 mL of an ice-cold 5% aqueous sodium bisulfite (
) solution.
Causality: Bisulfite immediately reduces any unreacted, hazardous
to benign bromide ions (). This prevents oxidative degradation of the product during workup and ensures operator safety.
Final Isolation: Filter the resulting orange-yellow solid, wash with copious amounts of water, and dry under a high vacuum. Recrystallize from an Ethyl Acetate/Hexane mixture to afford the pure target compound.
Quantitative Data & Physicochemical Properties
The following tables summarize the expected physicochemical properties of the target compound and quantitative optimization data for the critical bromination step.
Table 1: Physicochemical Properties of the Target Compound
Property
Value / Description
IUPAC Name
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
CAS Registry Number
205652-99-9
Molecular Formula
Molecular Weight
276.04 g/mol
Monoisotopic Mass
274.94 g/mol (for )
Physical Appearance
Yellow to orange crystalline solid
Solubility Profile
Soluble in DMF, DMSO, EtOAc; Insoluble in
Table 2: Optimization of Bromination Conditions (Step 2)
Reagent
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
Causality / Observation
(1.05 eq)
Glacial AcOH
25
3
85%
>98%
Optimal; clean para-directed conversion.
NBS (1.10 eq)
DMF
60
5
72%
94%
Slower kinetics; requires heating; minor degradation.
(1.05 eq)
25
4
65%
90%
Poor solubility of starting material limits conversion.
Expected Analytical Characterization
To validate the structural integrity of the synthesized 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, the following spectral benchmarks should be met:
H NMR (400 MHz, ):
10.32 (s, 1H, -CHO)
12.15 (s, 1H, Phenolic -OH, strongly deshielded due to intramolecular H-bonding with the adjacent methoxy/formyl oxygen)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & Retrosynthetic Logic
Highly functionalized benzaldehydes serve as critical scaffolds in drug discovery, particularly for the synthesis of complex heterocyclic APIs and cross-coupling precursors. The compound 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS 205652-99-9) is a densely substituted aromatic system featuring four distinct functional groups arranged around a central aldehyde core.
Rather than relying on expensive pre-functionalized starting materials, this target can be efficiently accessed via a two-step electrophilic aromatic substitution (EAS) sequence starting from the inexpensive and widely available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). This application note delineates the causality, regioselectivity, and self-validating experimental protocols required to synthesize this molecule with high fidelity.
The Nomenclature Shift (A Critical Insight)
A common point of confusion in literature is the naming of this compound. When tracking the synthesis from ortho-vanillin, the nitration occurs at C5, and subsequent bromination occurs at C6, yielding what is structurally 6-bromo-2-hydroxy-3-methoxy-5-nitrobenzaldehyde . However, IUPAC nomenclature dictates that locants must be assigned to give the lowest possible numbers to substituents, and ties are broken by alphabetical priority.
Because "bromo" precedes "hydroxy" alphabetically, the numbering of the ring flips:
Path A (Structural derivation): 1-CHO, 2-OH, 3-OMe, 5-NO2, 6-Br
Path B (IUPAC preferred): 1-CHO, 2-Br, 3-NO2, 5-OMe, 6-OH
Thus, the correct IUPAC name for the final product is 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde .
Fig 1: Two-step synthesis of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde from o-vanillin.
Mechanistic Causality: The "Why" Behind the Regioselectivity
To achieve high yields without complex chromatographic separations, the synthetic sequence must exploit the innate electronic directing effects of the aromatic ring.
Step 1: Regioselective Nitration
In ortho-vanillin, the ring is activated by the -OH (C2) and -OMe (C3) groups, and deactivated by the -CHO (C1) group [1].
The -OH group is a strong ortho/para director, activating C5 (para).
The -CHO group is a meta director, which also directs incoming electrophiles to C5.
This synergistic electronic reinforcement heavily biases the nitronium ion (
) attack toward the C5 position, yielding 5-nitro-o-vanillin almost exclusively.
Step 2: Electrophilic Bromination
The introduction of the nitro group at C5 severely deactivates the ring, but the presence of the -OH and -OMe groups maintains sufficient nucleophilicity for bromination. The intermediate has two open positions: C4 and C6.
C6 is ortho to the strongly activating -OH group and para to the -OMe group.
C4 is meta to the -OH group and ortho to the -OMe group.
Because the -OH group is a superior electron-donating group compared to -OMe, and C6 benefits from dual activation (ortho from -OH, para from -OMe), bromination occurs exclusively at C6[2].
Fig 2: Electronic directing effects governing the regioselectivity of nitration and bromination.
Quantitative Data Summary
Table 1: Reaction Parameters and Thermodynamic Considerations
Reaction Step
Reagents
Temp (°C)
Time (h)
Yield (%)
Key Thermodynamic/Kinetic Driver
1. Nitration
o-Vanillin, HNO, AcOH
0–5
2.0
75–85
Exothermic; strict thermal control prevents aldehyde oxidation.
2. Bromination
5-Nitro-o-vanillin, Br, AcOH
10–25
4.0
80–90
Room temp is sufficient due to strong -OH/-OMe activation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded within the steps to ensure the operator can verify the reaction trajectory in real-time.
Protocol 1: Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitro-o-vanillin)
Rationale: Glacial acetic acid is utilized as a polar protic solvent because it stabilizes the Wheland intermediate without reacting with the nitric acid. Temperature control is paramount; exceeding 10 °C risks the oxidation of the aldehyde to a carboxylic acid.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve ortho-vanillin (15.2 g, 100 mmol) in glacial acetic acid (80 mL).
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Electrophile Addition: Prepare a solution of concentrated nitric acid (68-70%, 7.0 mL, ~110 mmol) in glacial acetic acid (10 mL). Add this solution dropwise via an addition funnel over 30 minutes.
Validation Checkpoint: The solution will transition from a pale yellow to a deep orange/red. Ensure the internal temperature does not exceed 10 °C.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quenching & Isolation: Pour the reaction mixture into 400 mL of vigorously stirred crushed ice and water.
Validation Checkpoint: A bright yellow precipitate will form immediately upon quenching.
Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield 5-nitro-o-vanillin as bright yellow needles [3].
Protocol 2: Synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Rationale: Sodium acetate is introduced as a mild buffer to scavenge the hydrogen bromide (HBr) gas generated during the substitution. This prevents the acid-catalyzed cleavage of the methoxy ether and maintains the phenol's activating capacity.
Preparation: In a 250 mL round-bottom flask, suspend 5-nitro-o-vanillin (9.85 g, 50 mmol) and anhydrous sodium acetate (4.92 g, 60 mmol) in glacial acetic acid (100 mL).
Cooling: Cool the suspension to 10–15 °C using a cold water bath.
Bromination: Dissolve liquid bromine (2.82 mL, 55 mmol) in glacial acetic acid (15 mL). Add this solution dropwise to the reaction flask over 45 minutes.
Validation Checkpoint: The deep red color of the bromine solution will dissipate upon contacting the reaction mixture, indicating rapid electrophilic consumption.
Maturation: Stir the mixture at room temperature for 4 hours.
Analytical Checkpoint: Perform TLC (Hexane/EtOAc 6:4). The brominated product will elute with a slightly higher
value than the starting material due to the lipophilic nature of the bromine atom.
Quenching: Pour the mixture into 500 mL of ice water containing 2% sodium thiosulfate (
).
Validation Checkpoint: The thiosulfate will quench any unreacted bromine, shifting the mixture from a reddish tint to a pale yellow/tan suspension.
Isolation: Filter the resulting solid, wash with copious amounts of water, and dry under a vacuum. Recrystallize from an Ethanol/Water mixture to yield the pure target compound.
References
An Efficient Approach to Pure Entacapone and Related Compounds
ResearchGate / Journal of Molecular Structure
URL:[Link]
Synthesis, characterization, and DNA damaging of bivalent metal complexes incorporating tetradentate dinitrogen–dioxygen ligand as potential biocidal agents
Taylor & Francis / Journal of Coordination Chemistry
URL:[Link]
Intermediates for Organic Synthesis
DOKUMEN.PUB
URL:[Link]
Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a highly functionalized, electron-deficient aryl halide utilized in the synthesis of complex biaryls, natural product analogs, and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a highly functionalized, electron-deficient aryl halide utilized in the synthesis of complex biaryls, natural product analogs, and pharmaceutical intermediates. Utilizing this specific substrate in a Suzuki-Miyaura cross-coupling presents a unique intersection of electronic activation and severe steric/chemical liabilities. This application note details the mechanistic rationale and optimized protocols required to achieve high-yielding C–C bond formation while preserving the molecule's sensitive aldehyde and unprotected phenol moieties.
Structural Analysis & Mechanistic Challenges
Designing a self-validating protocol for this substrate requires navigating three primary structural challenges:
Extreme Steric Hindrance (Di-ortho Substitution): The reactive C–Br bond at position 2 is flanked by an aldehyde at C1 and a nitro group at C3. While the strong electron-withdrawing nature of these groups accelerates the initial oxidative addition of Pd(0) to the C–Br bond, the resulting Pd(II) intermediate is highly congested. This steric bulk severely impedes the transmetalation and reductive elimination steps[1].
Unprotected Phenol (C6-OH): The hydroxyl group is rendered highly acidic by the electron-withdrawing –NO2 and –CHO groups. Under strongly basic conditions, it forms a phenoxide that can coordinate to the palladium center, poisoning the catalyst and stalling the reaction[2].
Aldehyde Sensitivity (C1-CHO): Aldehydes are highly susceptible to base-catalyzed side reactions, including aldol condensations and the Cannizzaro reaction, which destroy the starting material before coupling can occur[3].
Catalyst & Reaction Condition Strategy
To overcome these competing liabilities, the reaction system must be carefully calibrated based on mechanistic causality:
Ligand Selection: Standard first-generation ligands like PPh3 are insufficient for di-ortho substituted aryl bromides. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are mandatory[4]. Their electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) species, while their immense steric bulk forces the congested Pd(II) biaryl intermediate to undergo rapid reductive elimination, preventing catalyst resting states[1].
Base Selection: The use of strong bases (e.g., NaOH, KOtBu) will lead to aldehyde degradation and catalyst poisoning via phenoxide coordination. A mild, inorganic base such as K3PO4 is required. K3PO4 provides sufficient basicity to form the active boronate species for transmetalation while remaining mild enough to tolerate the unprotected phenol and aldehyde[2].
Solvent System: A biphasic system of 1,4-Dioxane and H2O (5:1 v/v) is optimal. Water is necessary to dissolve the K3PO4 and facilitate the transmetalation step, while Dioxane provides excellent solubility for the organic substrates and the active Pd-ligand complex.
Optimization Data
The following table summarizes the causality of experimental choices and their impact on the reaction outcome:
Catalyst System
Base
Solvent
Observation / Mechanistic Result
Pd(PPh3)4 (5 mol%)
Na2CO3
Toluene/H2O
< 10% Yield. Reaction stalls at the Pd(II) intermediate due to inability to overcome steric hindrance during reductive elimination[1].
Pd2(dba)3 + SPhos
NaOH
Dioxane/H2O
Decomposition. Strong base triggers aldol condensation and Cannizzaro reactions of the C1-aldehyde[3].
Pd2(dba)3 + SPhos
K3PO4
Dioxane/H2O
> 85% Yield. Optimal conditions. SPhos forces reductive elimination; K3PO4 activates boron without degrading the aldehyde or over-deprotonating the phenol[2][4].
Standardized Experimental Protocol
This protocol is designed as a self-validating system; strict adherence to degassing and stoichiometric ratios is required to prevent catalyst oxidation and side reactions.
1,4-Dioxane / H2O (5:1 v/v): 0.1 M relative to substrate
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.
Solvent Addition: In a separate flask, prepare a 5:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 30 minutes. Add the degassed solvent to the reaction vessel via syringe.
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC or LC-MS (typically complete within 12–16 hours).
Quenching & pH Adjustment (Critical Step): Cool the reaction to room temperature. Because the product contains an acidic phenol, the aqueous layer will be basic and hold the product as a phenoxide salt. Carefully add 1M HCl dropwise until the aqueous layer reaches pH ~5. This neutralizes the phenoxide, allowing it to partition into the organic phase.
Extraction & Purification: Dilute with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Mechanistic Workflow
Catalytic cycle for Suzuki coupling of hindered 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
References
[1] Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. ACS Publications (The Journal of Organic Chemistry).[Link]
[3] Chemo- and Enantioselective Arylation and Alkenylation of Aldehydes Enabled by Nickel/N-Heterocyclic Carbene Catalysis. CCS Chemistry (Chinese Chemical Society).[Link]
[2] Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews (via SciSpace).[Link]
Application Note: Synthesis of Novel Brominated COMT Inhibitors from 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Introduction & Scientific Rationale Catechol-O-methyltransferase (COMT) inhibitors are critical adjunct therapies in the management of Parkinson's disease. By inhibiting the COMT enzyme, these drugs prevent the periphera...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Catechol-O-methyltransferase (COMT) inhibitors are critical adjunct therapies in the management of Parkinson's disease. By inhibiting the COMT enzyme, these drugs prevent the peripheral degradation of L-DOPA into the inactive metabolite 3-O-methyldopa, thereby increasing the bioavailability of dopamine in the central nervous system. The pharmacological efficacy of classic COMT inhibitors (such as entacapone and tolcapone) relies heavily on a nitrocatechol pharmacophore, which acts as a bidentate ligand for the catalytic Mg²⁺ ion in the enzyme's active site.
While standard precursors like 5-nitrovanillin[1] are widely used in commercial syntheses, this Application Note details a specialized synthetic workflow utilizing 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS 205652-99-9) as an advanced starting material. The strategic presence of a bromine atom at the 2-position introduces unique physicochemical properties: it increases the lipophilicity of the resulting inhibitor, lowers the pKa of the catechol hydroxyls for tighter Mg²⁺ coordination, and enables targeted halogen bonding within the enzyme's hydrophobic pocket[2].
Mechanistic Overview
Biochemical mechanism of COMT inhibition preventing L-DOPA peripheral degradation.
Two-step synthetic workflow for brominated COMT inhibitors from the benzaldehyde precursor.
Physicochemical Profiling
Understanding the starting material is critical for predicting solubility and reaction kinetics. The adjacent hydroxyl and methoxy groups create strong hydrogen-bonding networks that alter the compound's volatility and solvent compatibility[2].
Table 1: Physicochemical Properties of the Starting Material vs. Standard Precursor
Objective: Conversion of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde to the active nitrocatechol intermediate, 2-bromo-5,6-dihydroxy-3-nitrobenzaldehyde.
Preparation: In a flame-dried round-bottom flask purged with N₂, dissolve the starting material in anhydrous DCM.
Base Addition: Add pyridine (3.0 eq) to the solution and cool the reaction mixture to 0–5 °C using an ice-water bath.
Lewis Acid Addition: Slowly add anhydrous AlCl₃ (1.5 eq) in small portions over 15 minutes.
Causality Insight: Ether cleavage of methoxy groups on highly electron-deficient aromatic rings is notoriously difficult. Harsh acids like HBr can trigger unwanted side reactions with the aldehyde or bromine substituents. AlCl₃ acts as a selective Lewis acid that coordinates tightly with the methoxy oxygen. Pyridine then serves as a nucleophile to attack the methyl group, facilitating ether cleavage without over-oxidizing the sensitive nitrocatechol moiety[3].
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (40–45 °C) for 4–6 hours.
Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The formation of the catecholate complex serves as a self-validating visual cue, causing a distinct color shift in the reaction mixture from pale yellow to deep red.
Quenching & Workup: Cool the mixture to room temperature and carefully quench with cold 1M HCl to break the aluminum-catecholate complex. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Knoevenagel Condensation to Brominated Entacapone Analog
Objective: Coupling of the nitrocatechol intermediate with an active methylene compound to yield the final COMT inhibitor.
Dissolution: Suspend 2-bromo-5,6-dihydroxy-3-nitrobenzaldehyde in absolute ethanol at room temperature.
Reagent Addition: Add N,N-diethyl-2-cyanoacetamide (1.1 eq) to the suspension.
Catalyst Addition: Add catalytic amounts of piperidine and glacial acetic acid.
Causality Insight: The Knoevenagel condensation requires a base to deprotonate the active methylene. Using a strong base can degrade the nitrocatechol. The piperidine/acetic acid system forms piperidine acetate in situ. This dual-action catalyst works synergistically: the acid protonates the aldehyde oxygen to increase its electrophilicity, while piperidine forms a highly reactive iminium ion intermediate with the aldehyde, dramatically accelerating the nucleophilic attack of the cyanoacetamide[4].
Reflux: Heat the reaction to 78 °C (reflux) for 4 hours.
Validation (In-Process): Monitor via HPLC. The reaction is considered complete when the aldehyde peak area is <1%.
Crystallization: Cool the reaction mixture slowly to 0–5 °C. The product will precipitate as a crystalline solid. Filter and wash with cold ethanol.
Purification: Recrystallize from a mixture of methanol and toluene to achieve >99% purity of the E-isomer, which is typically the pharmacologically active geometric form[4].
Reaction Optimization & Quantitative Data
Reaction conditions for the Knoevenagel condensation heavily influence the yield and the E/Z geometric isomer ratio of the final product. The piperidine/acetic acid catalytic system in ethanol provides the optimal balance of high yield and favorable isomeric purity.
Table 2: Optimization of Knoevenagel Condensation Parameters
Application Note: Advanced Chromatographic Isolation of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Physicochemical Profiling & Chromatographic Strategy The purification of highly functionalized aromatic compounds requires a deep understanding of their structural thermodynamics and intermolecular interactions. 2-Bromo-...
The purification of highly functionalized aromatic compounds requires a deep understanding of their structural thermodynamics and intermolecular interactions. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde presents a unique chromatographic challenge due to its dense array of electron-withdrawing (-NO₂, -Br, -CHO) and electron-donating (-OH, -OMe) substituents.
Causality of Polarity and Adsorption
This compound exhibits enhanced polarity and lower volatility driven by the hydrogen-bonding networks established by the hydroxyl and methoxy groups[1]. While the intramolecular hydrogen bond between the ortho-hydroxyl (position 6) and the aldehyde (position 1) partially masks some of its dipole moment, the presence of the nitro group ensures strong, persistent adsorption onto the active silanol sites of normal-phase silica gel.
The Impurity Profile
Crude synthetic mixtures of this compound rarely present as a single product. The most common impurities encountered are unreacted starting materials and closely eluting positional isomers generated during electrophilic aromatic substitution (e.g., off-target nitration or bromination)[2]. Because these isomers share nearly identical molecular weights and functional groups, their retention factors (
) are dangerously close, necessitating high-resolution flash chromatography rather than simple recrystallization.
Strategic Experimental Choices
Mobile Phase Acidification : A standard binary solvent system of Hexane and Ethyl Acetate is insufficient. The phenolic hydroxyl group will interact strongly with the slightly acidic silanol groups on the silica surface, leading to severe peak tailing. To suppress this ionization and maintain the compound in a neutral state, the mobile phase must be doped with a volatile acidic modifier (0.1% v/v Glacial Acetic Acid).
Dry Loading : Due to the compound's enhanced polarity[1], it exhibits poor solubility in the non-polar starting eluent (e.g., 7:3 Hexane:EtOAc). Attempting to wet-load the sample using a polar solvent (like Dichloromethane) would disrupt the column's equilibrium and cause immediate band broadening. Dry loading onto silica gel eliminates this solubility mismatch.
Flash Elution : Prolonged exposure to active silica gel can lead to degradation or irreversible adsorption. Applying positive pressure to minimize the time the compound spends on the column is critical for maximizing recovery yields[3].
Purification Workflow Visualization
Caption: Workflow for the chromatographic purification of the target nitrobenzaldehyde derivative.
Quantitative Data: Mobile Phase Optimization
Before committing the crude mixture to a column, the solvent system must be rigorously optimized. The goal is to achieve an
of approximately 0.3 to 0.4 for the desired product, which provides the optimal balance between theoretical plate count and separation from isomers[4].
Mobile Phase Composition
Additive
Target
Isomer Separation
Chromatographic Observation
100% Hexane
None
0.00
N/A
Compound strongly adsorbed to baseline.
8:2 Hexane:EtOAc
None
0.15
Poor
Severe peak tailing due to free silanols.
8:2 Hexane:EtOAc
0.1% AcOH
0.18
Moderate
Tailing suppressed; elution too slow.
7:3 Hexane:EtOAc
0.1% AcOH
0.35
Excellent
Optimal resolution and sharp band shape.
5:5 Hexane:EtOAc
0.1% AcOH
0.65
Poor
Co-elution with polar impurities.
Step-by-Step Experimental Protocol
Phase 1: Mobile Phase Preparation & TLC Validation
Prepare 500 mL of the optimized mobile phase (7:3 Hexane:Ethyl Acetate) and add 0.5 mL of glacial acetic acid (0.1% v/v). Mix thoroughly.
Perform Thin Layer Chromatography (TLC) analysis of the crude mixture. Spot the crude product alongside the pure starting material to accurately identify the components[4].
Validate that the target compound migrates with an
of ~0.35. If the is too high, decrease the Ethyl Acetate ratio; if too low, increase it[3].
Phase 2: Dry-Loading Preparation
Causality Check: Dry loading prevents the "solvent crash" effect where polar compounds precipitate at the top of the column when introduced to a non-polar eluent.
Dissolve the crude 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde in a minimal volume of a highly volatile, polar solvent (e.g., Acetone or Tetrahydrofuran).
Add dry silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).
Evaporate the solvent completely using a rotary evaporator set to 40 °C until a free-flowing, homogeneous powder is obtained. Critical: Ensure absolutely no residual solvent remains, as it will cause severe band tailing during elution.
Phase 3: Column Packing & Elution
Prepare a slurry of silica gel in the optimized mobile phase and carefully pack it into a chromatography column. Allow the silica to settle under gentle pressure to ensure a perfectly level surface[4].
Add a thin protective layer of washed sea sand (approx. 0.5 cm) on top of the silica gel to protect the bed[4].
Carefully pour the dry-loaded silica powder (from Phase 2) evenly onto the sand layer. Add a second thin layer of sand on top to prevent disturbing the sample bed during solvent addition.
Begin elution using the mobile phase. Apply positive air or nitrogen pressure to maintain a steady flow rate (flash chromatography). This minimizes the time the compound spends on the column, which is vital to prevent degradation[3].
Trustworthiness Check: Never assume a single spot on a fraction TLC is pure without referencing the original mixture.
Collect fractions in uniform volumes (e.g., 15-20 mL depending on column dimensions).
Monitor the composition of the collected fractions using TLC[4].
Self-Validation Step: Perform a co-spotting assay. On a single TLC plate, spot the crude mixture, the isolated fraction, and a co-spot (both overlaid). Develop the plate. This confirms that the isolated spot perfectly aligns with the target
and unambiguously proves the absence of closely eluting positional isomers[2].
Combine the validated, pure fractions into a round-bottom flask.
Evaporate the solvent under reduced pressure to yield the purified 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde as a crystalline solid.
References
BenchChem Technical Support Center - Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Details optimal
targets (0.3-0.4), slurry packing methodologies, and TLC monitoring protocols.
4
BenchChem Technical Support Center - Purification of 4-Methoxy-3-nitrobenzaldehyde Derivatives. Discusses the prevalence of positional isomers as primary impurities during the synthesis of nitrated benzaldehydes.
2
BenchChem - 2-Bromo-6-fluoro-3-nitrobenzaldehyde. Provides comparative physicochemical data specifically highlighting the enhanced polarity and hydrogen bonding characteristics of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
1
BenchChem Technical Support Center - Purification of 2-Chloro-5-nitrobenzaldehyde. Highlights the necessity of minimizing column residence time to prevent the degradation of highly functionalized nitrobenzaldehydes.
3
Application Note: Analytical Characterization of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a highly functionalized, sterically hindered aromatic building block utilized in advanced organic synthesis and pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a highly functionalized, sterically hindered aromatic building block utilized in advanced organic synthesis and pharmaceutical development. Characterizing this molecule presents unique analytical challenges due to its "push-pull" electronic system and the presence of five distinct substituents on the benzene ring.
As a Senior Application Scientist, the goal of this protocol is to move beyond simple data collection. We will establish a self-validating analytical workflow that explains the causality behind each experimental choice—from exploiting intramolecular hydrogen bonding in NMR to suppressing phenolic ionization in liquid chromatography. This guide is designed to meet the rigorous standards outlined in the .
Physicochemical Profiling
Before initiating any analytical workflow, it is critical to define the fundamental physicochemical properties of the target analyte. These parameters dictate solvent selection, ionization modes, and chromatographic conditions.
Table 1: Fundamental Physicochemical Properties
Parameter
Value / Description
Analytical Implication
Molecular Formula
C₈H₆BrNO₅
Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation.
Molecular Weight
276.04 g/mol
Standard small-molecule analytical techniques apply.
Monoisotopic Mass
274.9427 Da (with ⁷⁹Br)
Diagnostic isotopic doublet expected in MS due to ⁷⁹Br/⁸¹Br ratio.
Highly acidic phenol due to electron-withdrawing -NO₂ and -Br groups; requires acidic HPLC modifiers.
Strategic Analytical Workflow
To ensure comprehensive structural elucidation and purity determination, an orthogonal analytical strategy is employed. The workflow below maps the logical progression from structural confirmation to regulatory compliance.
Figure 1: Orthogonal analytical workflow for structural and purity characterization.
Detailed Methodologies & Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the exact regiochemistry of the five substituents on the benzene ring.
Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Note: CDCl₃ is preferred over DMSO-d₆ to prevent the disruption of intramolecular hydrogen bonds by a strongly coordinating solvent.
Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.
2D Correlation: Acquire ¹H-¹³C HMBC to confirm the connectivity of the methoxy group to C5 and the aldehyde to C1.
Mechanistic Insight (The Causality of Chemical Shifts):
The proximity of the C6-hydroxyl group to the C1-aldehyde creates a highly stable, six-membered Intramolecular Hydrogen Bond (IHB) ring. This interaction severely depletes electron density around the phenolic proton, causing a massive deshielding effect. Consequently, the -OH proton will appear far downfield (typically >11.0 ppm) as a sharp singlet, rather than a broad peak in the standard 4-7 ppm range . Furthermore, because positions 1, 2, 3, 5, and 6 are substituted, the only remaining aromatic proton is at C4. This proton will appear as a distinct singlet, its shift dictated by the competing deshielding of the adjacent -NO₂ and shielding of the adjacent -OCH₃.
High-Resolution Mass Spectrometry (HRMS-ESI)
Objective: Validate the molecular formula and confirm the presence of the bromine atom.
Protocol:
Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
Acquisition: Scan range m/z 100–500 using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Mechanistic Insight (Why ESI Negative?):
While many small molecules are analyzed in positive mode, this specific compound is highly optimized for negative ionization. The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups stabilize the phenoxide anion formed upon deprotonation, making the molecule highly acidic. ESI- will yield a robust [M-H]⁻ pseudomolecular ion. Additionally, Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The mass spectrum will definitively show a characteristic doublet separated by 2 Da (m/z 273.9 and 275.9), serving as an internal validation of the halogen's presence.
Chromatographic Purity (RP-HPLC)
Objective: Determine the chemical purity of the bulk material in accordance with regulatory standards.
Protocol:
Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and the specific λₘₐₓ of the compound (likely ~350-400 nm due to the extended push-pull conjugation).
Mechanistic Insight (The Role of the Acidic Modifier):
Failure to add an acidic modifier (like Formic Acid or TFA) to the mobile phase will result in catastrophic peak tailing. Because the pKa of the highly substituted phenol is relatively low, running the method in neutral water would cause the molecule to exist in a state of partial ionization. This creates two distinct retention states (neutral and anionic) traversing the column simultaneously. The 0.1% Formic Acid forces the equilibrium entirely to the protonated, neutral state, ensuring sharp, Gaussian peaks necessary for accurate area-percent integration .
Data Interpretation Summaries
To streamline data review, the expected analytical signals are summarized in the tables below. These act as the acceptance criteria for batch release.
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Proton Assignment
Expected Shift (ppm)
Multiplicity
Integration
Mechanistic Rationale
C6-OH
11.0 - 12.0
Singlet
1H
Strong intramolecular H-bond with C1-CHO.
C1-CHO
10.0 - 10.5
Singlet
1H
Highly deshielded aldehydic proton.
C4-H
7.5 - 8.0
Singlet
1H
Isolated aromatic proton; no vicinal coupling.
C5-OCH₃
3.9 - 4.1
Singlet
3H
Standard methoxy shift, slightly deshielded by ring.
Table 3: Expected HRMS and FTIR Diagnostic Signals
Red-shifted aldehyde carbonyl due to IHB weakening the double bond.
FTIR (ATR)
N-O Stretch
~1530 & 1350 cm⁻¹
Asymmetric and symmetric nitro group stretches.
References
European Medicines Agency (EMA). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." Scientific Guidelines. Available at:[Link]
Hansen, P. E. "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type." Molecules (Basel, Switzerland), U.S. National Library of Medicine, PMC. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
challenges in the synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 2-Bromo-6-hydroxy-5-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9).
Due to the dense steric environment and competing electronic effects of its four ring substituents, synthesizing this molecule requires strict regiochemical control. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield synthesis starting from o-vanillin, a well-documented isomer of standard vanillin .
Part 1: Synthetic Strategy & Workflow
The most reliable synthetic route relies on a two-step electrophilic aromatic substitution pathway. First, regioselective nitration of o-vanillin yields the intermediate 2-hydroxy-3-methoxy-5-nitrobenzaldehyde . Subsequent bromination must overcome severe ring deactivation to install the bromine atom at the sterically hindered position 6.
Synthetic workflow for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde from o-vanillin.
Part 2: Step-by-Step Experimental Protocols
Every protocol described below functions as a self-validating system . Do not proceed to the next step unless the physical observations match the validation criteria.
Protocol A: Regioselective Nitration of o-Vanillin
Preparation : Dissolve 10.0 g of o-vanillin in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.
Causality: Acetic acid acts as a moderating solvent, preventing the harsh oxidative environment typical of sulfuric/nitric acid mixtures that would rapidly degrade the starting material.
Cooling : Chill the solution to 0–5 °C using an ice-salt bath.
Causality: Aromatic aldehydes are highly susceptible to oxidation . Strict temperature control prevents the oxidation of the aldehyde group to a carboxylic acid.
Addition : Add a solution of 4.5 mL of fuming nitric acid (HNO₃) in 10 mL of glacial acetic acid dropwise over 30 minutes.
Self-Validation Check: The reaction mixture should smoothly transition from pale yellow to a deep golden yellow. If red fumes (NO₂) are observed, the addition is too fast, indicating oxidative decomposition.
Quenching : Pour the mixture into 200 mL of vigorously stirred crushed ice.
Self-Validation Check: A bright yellow precipitate (5-nitro-o-vanillin) should form immediately. If an oil forms, it indicates the presence of unreacted starting material; scratching the inside of the flask with a glass rod will induce crystallization.
Isolation : Vacuum filter the solid and wash with cold distilled water until the filtrate is pH neutral. Dry under vacuum.
Protocol B: Electrophilic Bromination of 5-Nitro-o-vanillin
Preparation : Dissolve 5.0 g of the intermediate and 2.5 g of anhydrous sodium acetate (NaOAc) in 40 mL of glacial acetic acid.
Causality: The aromatic ring is severely deactivated by the nitro and aldehyde groups. NaOAc acts as a mild base to transiently deprotonate the phenol, significantly increasing electron density and activating the ring for electrophilic attack.
Addition : Add 1.5 mL of elemental bromine (Br₂) dropwise at room temperature.
Heating : Slowly heat the mixture to 60 °C and stir for 4 hours.
Causality: The steric hindrance between the aldehyde and nitro groups at position 6 requires thermal energy to overcome the activation barrier.
Monitoring :
Self-Validation Check: Monitor via TLC. The intermediate spot should disappear, replaced by a lower-Rf product spot. If the reaction stalls at 50% conversion, add an additional 0.5 g of NaOAc to regenerate the reactive phenoxide species.
Quenching : Cool to room temperature and pour into 150 mL of 5% sodium bisulfite (NaHSO₃) solution.
Self-Validation Check: The bisulfite quenches unreacted bromine. The orange/red color of free bromine will instantly discharge, leaving a crude yellow-orange suspension.
Part 3: Troubleshooting & FAQs
Q: My analytical software names the final product as 6-bromo-2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Did I synthesize the wrong isomer?A: No, you have the correct product. Due to IUPAC numbering rules, numbering can begin from either direction relative to the aldehyde group. Flipping the molecular axis horizontally reveals that 6-bromo-2-hydroxy-3-methoxy-5-nitrobenzaldehyde is structurally identical to 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde. The difference is purely nomenclatural.
Q: Why am I seeing significant carboxylic acid formation during the nitration step?A: Oxidation of the aldehyde is a competing side reaction caused by the strong oxidizing nature of nitric acid . This occurs if the local temperature exceeds 10 °C during the addition of HNO₃. Ensure vigorous magnetic stirring to prevent localized hotspots and maintain the bath strictly at 0 °C.
Q: How do I resolve the poor regioselectivity between the 4-bromo and 6-bromo isomers in Step 2?A: The methoxy group directs bromination to both the ortho (position 4) and para (position 6) positions. While position 6 is sterically hindered by the aldehyde, position 4 is severely hindered by being sandwiched between the methoxy and nitro groups. Maintaining the reaction at exactly 60 °C provides enough thermodynamic energy to favor the para-substitution (position 6) without causing non-specific polybromination. Ensure you are not confusing your product with other known isomers like 2-hydroxy-5-methoxy-3-nitrobenzaldehyde .
Q: What is the optimal purification strategy to remove over-brominated side products?A: Recrystallization from hot ethanol is highly effective. The target molecule has a significantly different solubility profile than polybrominated impurities due to strong intramolecular hydrogen bonding between the aldehyde and the adjacent hydroxy group.
Part 4: Quantitative Data & Analytical Benchmarks
Use the following analytical benchmarks to verify the integrity of your synthesis at each stage.
Compound
Molecular Weight
Appearance
TLC Retention Factor (Rf)*
¹H NMR (Aldehyde -CHO, ppm)
o-Vanillin (Starting Material)
152.15 g/mol
Yellow crystalline solid
0.65
~9.8 (s, 1H)
5-Nitro-o-vanillin (Intermediate)
197.14 g/mol
Bright yellow powder
0.45
~10.1 (s, 1H)
Target Molecule (Product)
276.04 g/mol
Orange-yellow solid
0.30
~10.3 (s, 1H)
*TLC Conditions: Hexane:Ethyl Acetate (7:3 v/v) on Silica Gel 60 F254. Visualized under UV 254 nm.
2-Hydroxy-5-methoxybenzaldehyde
Source: Wikipedia
URL:[Link]
Aldehydes, Ketones and Carboxylic Acids
Source: NCERT
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Unexpected NMR Splitting in 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected ¹H NMR splitting patterns observed in 2-B...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected ¹H NMR splitting patterns observed in 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde. As specialists in the field, we understand that deviating from expected spectral data can be a significant roadblock in research. This resource is structured to help you diagnose and understand these complexities through a series of targeted questions and answers, detailed experimental protocols, and logical troubleshooting workflows.
Introduction: What to Expect from the ¹H NMR Spectrum
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde possesses a highly substituted aromatic ring. Based on its structure, one would anticipate distinct signals for the aldehydic proton, the methoxy protons, the hydroxyl proton, and the sole aromatic proton.
The aromatic proton is sterically isolated, with its nearest proton neighbors being more than three bonds away. Therefore, a simple singlet is the first-order prediction. However, various factors can lead to unexpected and more complex splitting patterns. This guide will explore those possibilities.
Troubleshooting Unexpected Splitting: FAQs
Q1: My aromatic proton signal is not a singlet. What could be causing this unexpected splitting?
This is a common and insightful question. The deviation from a simple singlet for the aromatic proton can be attributed to several phenomena. Let's break down the most probable causes.
A1.1: Long-Range Coupling
While typically weak (J < 1 Hz), coupling across four or more bonds can become observable, especially in rigid systems or those with specific electronic configurations.[3][4] In your molecule, the aromatic proton could be exhibiting long-range coupling to the aldehydic proton. This is a known phenomenon in aromatic aldehydes.[5][6]
What to look for: The aromatic "singlet" might appear as a very narrow doublet or a more complex multiplet with a small coupling constant. The aldehydic proton, expected to be a singlet, might also show a similar small splitting.
A1.2: Second-Order Effects (Strong Coupling)
Second-order effects arise when the chemical shift difference (in Hz) between two coupled nuclei is not significantly larger than their coupling constant (J).[7][8][9] While less common for a single aromatic proton, if there are any impurities with aromatic protons that have a similar chemical shift, strong coupling could occur, leading to complex and non-intuitive splitting patterns.[10] The classic "roofing" effect, where the inner peaks of coupled multiplets are more intense, is a hallmark of second-order coupling.[10]
What to look for: Distorted multiplets that do not follow the simple n+1 rule. The intensity of the peaks within a multiplet may not adhere to the expected Pascal's triangle ratios.[7][10]
A1.3: Magnetic Inequivalence
Magnetic inequivalence occurs when chemically equivalent nuclei have different coupling constants to another nucleus.[11][12] While your molecule has only one aromatic proton, this concept is crucial in NMR and can sometimes be mistaken for other effects. In more complex scenarios, such as with derivatives of your compound, diastereotopic protons could give rise to complex splitting.[13][14]
Q2: The splitting pattern of my aromatic proton changes when I use a different NMR solvent. Why does this happen?
This is an excellent diagnostic observation. Solvent effects on NMR spectra are well-documented and can provide valuable clues about the underlying cause of unexpected splitting.
A2.1: Altered Chemical Shifts and Coupling Constants
The choice of solvent can influence the electronic environment of the molecule, thereby altering chemical shifts and, to a lesser extent, coupling constants.[15][16][17][18][19] A change in solvent can bring two previously well-separated signals closer together, potentially inducing second-order effects. Conversely, it can separate overlapping signals, simplifying a complex multiplet.[20]
Example: Switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can cause significant changes in the chemical shifts of aromatic protons.[20]
A2.2: Specific Solute-Solvent Interactions
Aromatic solvents like Benzene-d₆ can form specific complexes with the solute, leading to pronounced changes in chemical shifts due to anisotropy effects.[19] Hydrogen bonding with the solvent (e.g., DMSO-d₆) can also impact the electronic environment and, consequently, the NMR spectrum.
Q3: I've noticed the splitting pattern is temperature-dependent. What does this indicate?
Observing changes in the NMR spectrum with temperature is a powerful technique for probing dynamic processes within a molecule.[21][22][23][24]
A3.1: Conformational Changes and Restricted Rotation
At room temperature, a molecule may be rapidly interconverting between different conformations. If the rate of this exchange is on the NMR timescale, you may observe broadened signals or an average of the signals for each conformation. By lowering the temperature, you can slow down this rotation, potentially "freezing out" individual conformers. This can lead to the appearance of new, sharper signals and more complex splitting patterns as the magnetic environments of the protons become distinct.
In your molecule: Restricted rotation around the C-C bond connecting the aldehyde group to the aromatic ring could be a factor. The bulky substituents may hinder free rotation, and this restriction could be temperature-dependent.
A3.2: Changes in Hydrogen Bonding
The chemical shift of the hydroxyl proton is particularly sensitive to temperature due to changes in hydrogen bonding.[21][22] While less likely to directly cause splitting of the aromatic proton, changes in intramolecular hydrogen bonding between the hydroxyl and aldehyde groups could subtly influence the conformation and electronic structure of the ring, thereby affecting the aromatic proton's environment.
Troubleshooting Workflow
To systematically diagnose the cause of unexpected splitting, follow this logical workflow.
Caption: A logical workflow for troubleshooting unexpected NMR splitting.
Experimental Protocols
Here are detailed protocols for the key troubleshooting experiments mentioned in the workflow.
Protocol 1: Solvent Change Experiment
Objective: To determine if the unexpected splitting is due to solvent-induced effects on chemical shifts.
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of your 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[10]
Prepare a second sample under identical conditions but dissolve it in a different deuterated solvent with different properties (e.g., DMSO-d₆ or Benzene-d₆).
NMR Acquisition:
Acquire a standard ¹H NMR spectrum for each sample. Ensure that acquisition parameters (e.g., number of scans, spectral width) are consistent.[10]
Data Analysis:
Compare the aromatic region of the spectra obtained in the different solvents.
Note any changes in chemical shift, multiplicity, and coupling constants. A significant change suggests a strong solvent effect.[20]
Protocol 2: Variable Temperature (VT) NMR Experiment
Objective: To investigate the effect of temperature on the observed splitting, which can indicate dynamic processes such as conformational exchange.
Methodology:
Sample Preparation:
Prepare a sample as described in Protocol 1, using a solvent with a suitable temperature range (e.g., DMSO-d₆ or Toluene-d₈).
NMR Acquisition:
Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).
Gradually decrease the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each temperature point (e.g., 273 K, 253 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
If instrument capabilities allow, you can also acquire spectra at elevated temperatures.
Data Analysis:
Analyze the spectra at different temperatures, paying close attention to changes in peak shape (broadening or sharpening), chemical shift, and splitting patterns.[21]
Protocol 3: Homonuclear Decoupling Experiment
Objective: To definitively identify if the aromatic proton is coupled to the aldehydic proton.
Methodology:
Sample Preparation:
Prepare a sample as described in Protocol 1.
NMR Acquisition:
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the aromatic and aldehydic protons.
Set up a homonuclear decoupling experiment. This involves irradiating the sample with a second, weaker radiofrequency field at the exact resonance frequency of the aldehydic proton.
Acquire the ¹H NMR spectrum while irradiating the aldehydic proton.
Data Analysis:
In the decoupled spectrum, if the aromatic proton was coupled to the aldehydic proton, its multiplet will collapse into a singlet. This provides conclusive evidence of long-range coupling.
Summary of Potential Causes and Solutions
Potential Cause
Observable Symptoms in ¹H NMR
Suggested Action
Long-Range Coupling
Aromatic and aldehydic protons appear as narrow multiplets.
Change NMR solvent or acquire the spectrum on a higher-field instrument.
Restricted Rotation
Broad signals at room temperature that sharpen into distinct multiplets at lower temperatures.
Conduct a variable temperature (VT) NMR experiment.
Sample Impurity
Extra, unexpected signals that may overlap with the signal of interest.
Purify the sample (e.g., recrystallization, chromatography) and re-acquire the spectrum.
Poor Instrument Shimming
Broad, asymmetric peak shapes for all signals.
Re-shim the instrument or seek assistance from an experienced user.[10][20]
By systematically working through these troubleshooting steps, you will be well-equipped to understand the nuances of your NMR spectrum and gain deeper insights into the structure and dynamics of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
References
Magnetic inequivalence - Grokipedia. (n.d.).
Magnetic inequivalence - Wikipedia. (n.d.). Retrieved from [Link]
Karplus Equation Definition - Fiveable. (2025, August 15). Retrieved from [Link]
Second order - NMR Spectroscopy. (2020, February 14). Retrieved from [Link]
Vicinal Proton-Proton Coupling 3JHH - NMR Spectroscopy. (2020, February 14). Retrieved from [Link]
Solvent Effects in Nuclear Magnetic Resonance Spectra. (1961). The Journal of Chemical Physics, 34(3), 841-851.
Common 1 H NMR Splitting Patterns. (n.d.). Retrieved from [Link]
Aromatic allylic-nmr-spin-spin-coupling. (n.d.). Slideshare. Retrieved from [Link]
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC. Retrieved from [Link]
Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. (1996). Journal of the American Chemical Society, 118(9), 2145-2151.
Karplus Equation & Curve | J value calculation| Dihedral angles. (2023, May 19). YouTube. Retrieved from [Link]
¹H NMR: Long-Range Coupling. (2024, April 4). JoVE. Retrieved from [Link]
NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence. (n.d.). Retrieved from [Link]
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis. Retrieved from [Link]
Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. (1963). The Journal of Chemical Physics, 38(7), 1675-1676.
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]
Second-order NMR spectra at high field of common organic functional groups. (n.d.). ScienceDirect. Retrieved from [Link]
Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. (1959). Review of Scientific Instruments, 30(9), 829-830.
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]
SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. (n.d.). Canadian Science Publishing. Retrieved from [Link]
Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
How does temperature control happen in NMR spectroscopy? (2024, April 17). Reddit. Retrieved from [Link]
NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
Your NMReady-60 Order! (2018, October 31). Nanalysis. Retrieved from [Link]
Double long-range spin-spin couplings between aldehydic and aromatic protons in the N.M.R. spectra of salicylaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
More Complex Spin-Spin Splitting Patterns. (2025, March 28). Chemistry LibreTexts. Retrieved from [Link]
Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. Retrieved from [Link]
Where does magnetic inequivalence come from? (2017, December 5). Chemistry Stack Exchange. Retrieved from [Link]
Chemical and Magnetic Equivalence. (2008, August 7). University of Ottawa NMR Facility Blog. Retrieved from [Link]
Second order effects in 1H NMR, analysis and examples of second order spectra. (2019, April 9). YouTube. Retrieved from [Link]
What are some NMR problem solving tricks? (2014, October 15). Quora. Retrieved from [Link]
Splitting Patterns in ¹H NMR to Demonstrate a Reaction Mechanism. (n.d.).
Guide to Solving NMR Questions. (2012, March 27). The OChem Whisperer. Retrieved from [Link]
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments. Retrieved from [Link]
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.).
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22). Journal of the Serbian Chemical Society, 75(10), 1339-1347.
H NMR unequivalent proton splitting help. (2024, September 18). Reddit. Retrieved from [Link]
Technical Support Center: Yield Optimization for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals actively troubleshooting the synthesis and yield optimization of 2-bromo-6-hydroxy-5-methoxy-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals actively troubleshooting the synthesis and yield optimization of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9)[1].
As a highly substituted aromatic building block, this compound presents unique regiochemical and purification challenges. Below, we dissect the mechanistic rationale, provide validated protocols, and address the most common points of failure encountered at the bench.
Diagnostic Overview & Mechanistic Rationale
To successfully synthesize this molecule, one must first understand its structural mapping. While its IUPAC name is 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, from a synthetic retrosynthetic perspective, it is 6-bromo-5-nitro-o-vanillin .
The synthesis relies on the sequential electrophilic aromatic substitution of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The order of operations is critical:
Nitration must occur first: The hydroxyl group at C2 of o-vanillin strongly activates the ring, directing the nitronium ion to the less sterically hindered para position (C5), yielding 5-nitro-o-vanillin[2].
Bromination follows: In 5-nitro-o-vanillin, the highly deactivating nitro group at C5 resists further substitution. However, the synergistic electron-donating effects of the -OH and -OMe groups activate the remaining C4 and C6 positions. Bromination regioselectively occurs at C6 due to a favorable balance of electronic directing effects and steric hindrance[3].
(Note on Nomenclature: Once the bromine is added to C6 of the o-vanillin core, IUPAC tie-breaking rules dictate that numbering begins toward the bromine to give the alphabetically prior "bromo" substituent the lower locant, transforming C6 into C2, hence "2-bromo-...")
Fig 1: Two-step synthesis workflow of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Process Parameters & Quantitative Data
To ensure reproducibility, we have summarized the optimal quantitative parameters for both synthetic steps. Deviations from these parameters are the leading cause of yield degradation.
Parameter
Step 1: Nitration
Step 2: Bromination
Precursor
o-Vanillin (1.0 eq)
5-nitro-o-vanillin (1.0 eq)
Active Reagent
Conc. HNO₃ (1.1 eq)
Br₂ (1.05 eq) or KBrO₃/HBr
Solvent System
Glacial Acetic Acid (AcOH)
Glacial Acetic Acid (AcOH)
Thermal Control
0–5 °C (Strictly < 10 °C)
20–25 °C (Room Temperature)
Reaction Time
1.5 hours
2–4 hours
Average Yield
75–85%
65–70%
Critical Failure Point
Aldehyde oxidation to carboxylic acid
Over-bromination / Regioisomer mixing
Validated Experimental Workflows
The following protocols are designed as self-validating systems. Built-in quality control checks are included to ensure causality between your actions and the chemical outcome.
Step 1: Synthesis of 5-nitro-o-vanillin
Preparation: Dissolve 1.0 eq of o-vanillin in glacial acetic acid (approx. 3 mL per mmol of substrate).
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Reagent Addition: Prepare a nitrating mixture of concentrated HNO₃ (1.1 eq) diluted in an equal volume of glacial acetic acid. Add this mixture dropwise over 30 minutes. Validation Check: The internal temperature must not exceed 10 °C; failure to control this will result in the oxidation of the formyl group.
Propagation: Stir the mixture for 1 hour at 0 °C. The solution will transition to a deep yellow/orange hue.
Isolation: Pour the reaction mixture onto crushed ice under vigorous stirring. Filter the resulting yellow precipitate via vacuum filtration.
Purification: Wash the filter cake with ice-cold water to remove residual acid, then recrystallize from ethanol to afford pure 5-nitro-o-vanillin[2].
Step 2: Synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Preparation: Dissolve 1.0 eq of the purified 5-nitro-o-vanillin in glacial acetic acid.
Bromination: In a separate flask, prepare a solution of elemental bromine (Br₂, 1.05 eq) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature. (See FAQ for an in situ bromine generation alternative).
Propagation: Stir for 2–4 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear.
Quenching: Once complete, add 10% aqueous sodium thiosulfate dropwise until the characteristic red/brown color of unreacted bromine dissipates[3].
Isolation: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize the crude solid from 50% aqueous ethanol. The target compound exhibits high polarity due to extensive intermolecular hydrogen bonding between the -OH and -OMe groups, making aqueous alcohol systems ideal for crystallization[4].
Troubleshooting Desk & FAQs
Q: My nitration step resulted in significant tar formation and a very low yield. What went wrong?A: This is a classic symptom of thermal runaway leading to over-oxidation. The aldehyde group is highly susceptible to oxidation by concentrated nitric acid, converting it into a carboxylic acid (yielding 5-nitro-2-hydroxy-3-methoxybenzoic acid). This side product complicates isolation and causes tarring. Ensure your HNO₃ addition is strictly dropwise and that your cooling bath maintains the internal temperature below 10 °C at all times[2].
Q: I am getting a mixture of brominated regioisomers. How do I force the bromine to the correct position?A: In 5-nitro-o-vanillin, the methoxy group directs electrophiles to both the C4 and C6 positions. While C6 is electronically and sterically favored, elevated temperatures or the use of excess bromine (>1.1 eq) will force substitution at C4 or cause dibromination. Maintain the reaction at room temperature (do not heat) and strictly limit the brominating agent to 1.05 equivalents[3].
Q: Elemental bromine is a severe inhalation hazard and difficult to dispense accurately. Is there an alternative?A: Yes. You can generate the bromonium ion (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) in situ. Suspend your starting material in acetic acid, add 0.35 eq of potassium bromate (KBrO₃), and slowly add 48% hydrobromic acid (HBr). The comproportionation reaction between bromate and bromide generates precise amounts of active bromine safely within the closed reaction vessel.
Q: The final product is difficult to dissolve in standard non-polar chromatography solvents. How should I purify it?A: 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is highly polar. The proximity of the hydroxyl, methoxy, and nitro groups creates a dense network of hydrogen bond donors and acceptors[4]. Avoid standard silica gel chromatography with hexanes. Instead, rely on recrystallization using polar protic mixtures (e.g., 50% ethanol/water) or use polar aprotic solvents (DMF, DMSO) if preparing stock solutions for biological assays.
References
Northern Virginia Community College (NVCC). "Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin." NVCC Laboratory Manuals. Available at: [Link]
Ahluwalia, V.K., et al. "Intermediates for Organic Synthesis." DOKUMEN.PUB. Available at: [Link]
purification strategies for removing impurities from 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Welcome to the technical support center for the purification of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this multifunctional aromatic aldehyde.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Q1: What are the likely impurities in my crude 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde sample?
A1: The impurity profile of your crude product largely depends on the synthetic route employed. However, common impurities may include:
Unreacted starting materials: Depending on the synthesis, this could include the precursor benzaldehyde or other reagents.
Over-nitrated or under-nitrated species: The nitration step can sometimes lead to the formation of isomers or compounds with a different number of nitro groups.
Byproducts from side reactions: The specific side reactions will be pathway-dependent. For instance, if a diazotization reaction is involved, related byproducts might be present.[1][2]
Residual solvents: Solvents used in the reaction or initial work-up may be present.
Inorganic salts: If the synthesis involves neutralization or quenching with acidic or basic solutions, inorganic salts may contaminate the crude product.[3]
Q2: My crude product is a dark, oily substance. What does this indicate?
A2: A dark and oily appearance often suggests the presence of significant impurities.[4] These impurities can depress the melting point of the desired compound and inhibit crystallization. It is highly recommended to perform an initial purity assessment using Thin Layer Chromatography (TLC) to visualize the number of components in your mixture.
Q3: Which purification technique should I try first?
A3: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
For solid crude products: Recrystallization is often a good starting point as it can be a highly effective method for purifying crystalline solids.[4]
For oily or highly impure products: Column chromatography is generally the preferred method to separate the desired compound from multiple impurities.[5]
To remove acidic or basic impurities: A liquid-liquid acid-base extraction can be a simple and effective preliminary purification step.[6][7]
Q4: How can I assess the purity of my 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde after purification?
A4: Several analytical techniques can be used to assess the purity of your final product:
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities typically cause a depression and broadening of the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of a pure sample.
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your compound.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common purification challenges in a question-and-answer format.
Recrystallization Troubleshooting
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8]
Q5: My compound will not dissolve in the hot solvent during recrystallization. What should I do?
A5: This indicates that the chosen solvent is not suitable for your compound. A good recrystallization solvent should readily dissolve the compound at elevated temperatures but have poor solubility at room temperature or below.[4]
Solution: You will need to perform a solvent screen to find a more suitable solvent or solvent system. Test small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate). For compounds with aromatic rings, alcohols like methanol or ethanol can be a good starting point.[9]
Q6: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.
Solution 1: Add more solvent. Your solution may be too concentrated. Return the mixture to the heat source and add more of the hot solvent until the oil redissolves. Then, allow it to cool slowly.[10]
Solution 2: Use a mixed-solvent system. If a single solvent is not working, a binary solvent system can be effective.[4] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[11]
Q7: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A7: This is a common issue and can often be resolved by inducing crystallization.
Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[10]
Solution 2: Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.[10]
Solution 3: Reduce the solvent volume. If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[4]
Solution 4: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[3]
Column Chromatography Optimization
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase.[5]
Q8: My compound is stuck at the top of the silica gel column and won't elute. What does this mean?
A8: This indicates that the mobile phase (eluent) is not polar enough to move your highly polar compound down the column. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is a polar molecule due to the presence of hydroxyl, nitro, and aldehyde functional groups.
Solution: You need to increase the polarity of your eluent. This is typically done by gradually increasing the proportion of the more polar solvent in your solvent mixture. For example, if you are using a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.[12] For very polar compounds, a mobile phase like methanol in dichloromethane might be necessary.[13]
Q9: All my compounds are coming off the column together at the solvent front. How do I improve separation?
A9: This is the opposite problem of the previous question; your eluent is too polar, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase.
Solution: You need to decrease the polarity of your eluent. Start with a less polar solvent system. For instance, if you used 50% ethyl acetate in hexane, try starting with 10% or 20% ethyl acetate in hexane.[12] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting Rf value on TLC for the desired compound is typically around 0.2-0.4.
Q10: I am seeing streaking or tailing of my compound's band on the column. What is causing this?
A10: Streaking or tailing can be caused by several factors:
The sample is overloaded: You may have loaded too much crude material onto the column.
The compound is not very soluble in the eluent: This can cause the compound to streak as it moves down the column.
The compound is strongly interacting with the stationary phase: The acidic nature of silica gel can sometimes cause issues with certain compounds.
Solution 1: Reduce the amount of sample loaded.
Solution 2: Choose a more appropriate solvent system. Ensure your compound is soluble in the mobile phase.
Solution 3: Use a different stationary phase. If silica gel is problematic, you could try using neutral alumina.[12]
Liquid-Liquid Extraction Strategies
Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[6] Given that 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde has an acidic phenolic hydroxyl group, this technique can be very useful.
Q11: How can I use acid-base extraction to purify my compound?
A11: You can exploit the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities.
Protocol:
Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate.[14]
Extract the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any strongly acidic impurities (like carboxylic acids), moving them into the aqueous layer.[7] Your target compound, being a less acidic phenol, should remain in the organic layer.
Separate the organic layer and then extract it with a stronger aqueous base, such as 1 M sodium hydroxide (NaOH). This will deprotonate the phenolic hydroxyl group of your compound, forming a water-soluble sodium phenoxide salt, which will move into the aqueous layer.[14]
Separate the aqueous layer containing your deprotonated compound.
Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid, like 1 M hydrochloric acid (HCl), until your product precipitates out.
Collect the precipitated solid by vacuum filtration and wash it with cold water.
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not when cold.[4]
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
Decolorization (if necessary): If the hot solution is colored, it may be due to impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
TLC Analysis: Develop a TLC system that gives your desired compound an Rf value of approximately 0.2-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[12]
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.
Data Summary Table
Purification Technique
Key Parameters & Considerations
Recrystallization
Solvent Choice: The compound should be soluble in the hot solvent and insoluble in the cold solvent. Cooling Rate: Slow cooling generally leads to larger, purer crystals.[9]
Column Chromatography
Stationary Phase: Silica gel is standard; neutral alumina can be an alternative.[12] Mobile Phase: The polarity of the eluent is critical for good separation. Use TLC to determine the optimal solvent system.[12]
Acid-Base Extraction
Base Selection: Use a weak base (e.g., NaHCO₃) to remove strongly acidic impurities first, then a strong base (e.g., NaOH) to extract your phenolic compound.[7]
IV. Visual Diagrams
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
V. References
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?. r/OrganicChemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
Analytical Validation of Polysubstituted Aromatics: A Comparative Guide to Spectroscopic Workflows for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Executive Summary: The Regiochemical Challenge In modern drug discovery and organic synthesis, the unambiguous structural validation of highly substituted aromatic rings is a persistent analytical bottleneck. 2-Bromo-6-h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regiochemical Challenge
In modern drug discovery and organic synthesis, the unambiguous structural validation of highly substituted aromatic rings is a persistent analytical bottleneck. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde represents a worst-case scenario for traditional spectroscopy: a pentasubstituted benzene ring possessing only a single aromatic proton.
Because there is only one proton on the aromatic core (at the C-4 position), traditional 1D
H NMR fails to provide the -coupling (spin-spin splitting) information typically used to determine ortho, meta, or para relationships. Without advanced multidimensional techniques, it is impossible to definitively prove that the bromine, nitro, hydroxy, and methoxy groups are in their correct positions rather than existing as a different regioisomer.
This guide objectively compares the Traditional Analytical Workflow (1D NMR + GC-MS) against an Advanced Spectroscopic Suite (2D NMR + HRMS-ESI), demonstrating why the latter is the mandatory standard for validating complex polysubstituted benzaldehydes.
Workflow Comparison: Traditional vs. Advanced Suites
When evaluating product performance in an analytical core facility, the choice of workflow dictates the reliability of the structural assignment. As demonstrated in studies of highly substituted benzene derivatives, reliance on 1D NMR alone often leads to misassigned regiochemistry 1.
Table 1: Performance Comparison of Analytical Workflows
Performance Metric
Traditional Workflow (1D NMR + GC-MS)
Advanced Suite (2D NMR + HRMS-ESI)
Regiochemical Resolution
Low: Cannot differentiate positional isomers due to lack of H-H coupling.
Absolute: HMBC maps the entire carbon framework via long-range H-C coupling.
Isotopic Precision
Moderate: Nominal mass identifies Br presence, but fragmentation can be ambiguous.
High: Exact mass (< 5 ppm error) and perfect Br/Br isotopic doublet resolution.
Quaternary Carbon ID
Poor: 1D C shows peaks, but cannot assign them to specific functional groups.
Excellent: HSQC/HMBC cross-peaks definitively assign every quaternary carbon.
Time-to-Data
~30 minutes
~2.5 hours (requires longer acquisition for 2D NMR)
Mechanistic Deep-Dive: Why HMBC is the Gold Standard
To understand why the Advanced Suite succeeds, we must examine the causality of NMR physics. In 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, the single aromatic proton (H-4) appears as a solitary singlet.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment bypasses the need for adjacent protons by detecting magnetization transfer across two (
) or three () chemical bonds between protons and carbons 2. This creates a self-validating web of "anchors":
The Aldehyde Anchor: The CHO proton at C-1 will show strong 3-bond correlations to C-2 (bearing the Bromine) and C-6 (bearing the Hydroxyl).
The Aromatic Anchor: The H-4 proton will show 3-bond correlations to C-2 and C-6, perfectly intersecting with the aldehyde's signals, thereby proving the relative positions of the Br and OH groups.
The Methoxy Anchor: The OCH
protons will correlate exclusively to C-5, locking the methoxy group in place 3.
Caption: HMBC correlation network demonstrating how proton anchors validate the quaternary carbon framework.
Experimental Protocols: The Self-Validating Workflow
To ensure absolute trustworthiness, the analytical protocol must be executed under conditions that preserve the molecule's structural integrity. The highly electron-withdrawing nature of the nitro and aldehyde groups makes the C-6 hydroxyl proton highly acidic.
Step 1: Sample Preparation
Weigh exactly 10 mg of the synthesized 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Dissolve the sample in 0.6 mL of DMSO-
(100% atom D). Causality note: DMSO is strictly required over CDCl. DMSO hydrogen-bonds with the acidic phenolic OH, slowing its chemical exchange rate and allowing it to appear as a sharp, observable peak in the H NMR spectrum, which can then be used as an additional HMBC anchor4.
Step 2: 2D NMR Acquisition (The Core Validation)
Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced
C sensitivity.
Acquire a standard
H spectrum (ns=16) and a C spectrum with a prolonged relaxation delay ( s) to ensure the five quaternary carbons integrate properly.
Acquire the HSQC (Heteronuclear Single Quantum Coherence) to map the direct C4-H4 and C5-OCH
attachments.
Acquire the HMBC optimized for long-range couplings (
Hz). This is the critical step that will map the regiochemistry.
Step 3: HRMS-ESI(-) Acquisition
Dilute 10
L of the NMR sample into 1 mL of LC-MS grade Methanol.
Inject into a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) using Electrospray Ionization in Negative Mode (ESI-) . Causality note: The acidic phenol easily loses a proton, making negative mode significantly more sensitive than positive mode for this specific compound.
Analyze the exact mass for the
ion. You must observe a distinct 1:1 doublet at m/z 273.93 (for Br) and 275.93 (for Br), confirming the presence of exactly one bromine atom.
Caption: Analytical decision tree illustrating the necessity of escalating to the Advanced Suite.
Data Presentation & Interpretation
When the Advanced Suite is executed correctly, the resulting data forms a closed logical loop. Below is the expected spectroscopic data matrix that definitively proves the structure of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde.
Table 2: Expected NMR Chemical Shifts and Key HMBC Correlations
Position / Nucleus
Expected H Shift (ppm)
Expected C Shift (ppm)
Key HMBC Correlations ()
Structural Significance
C-1 (Aldehyde)
~10.2 (s, 1H)
~190.0
C-2, C-6
Anchors the CHO group between the Br and OH.
C-2 (C-Br)
-
~115.0 - 120.0
-
Confirmed by cross-peaks from H-1(CHO) and H-4.
C-3 (C-NO)
-
~135.0 - 140.0
-
Highly deshielded by nitro group; deduced by elimination.
C-4 (C-H)
~7.8 (s, 1H)
~110.0 - 115.0
C-2, C-6, C-5 ()
The central anchor connecting the left and right hemispheres.
C-5 (C-OMe)
~3.9 (s, 3H)
~145.0 - 150.0
C-5 (from OMe)
Locks the methoxy group adjacent to C-4 and C-6.
C-6 (C-OH)
~11.5 (br s, 1H)
~155.0 - 160.0
C-1, C-5
Downfield OH shift indicates strong intramolecular H-bonding with CHO.
Note: Chemical shifts are approximate and referenced to DMSO-
(2.50 ppm for H, 39.5 ppm for C).
Conclusion
For highly substituted aromatics like 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, traditional 1D NMR is analytically blind to regiochemistry. By upgrading to the Advanced Spectroscopic Suite , researchers leverage HMBC to bridge quaternary carbons and HRMS to lock in isotopic formulas. This approach transforms a potentially ambiguous structural guess into a mathematically self-validating certainty, ensuring absolute scientific integrity in downstream drug development and synthetic applications.
References
Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum | Journal of Natural Products. ACS Publications.
A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Benchchem.
Marine Natural Product Chemistry. MDPI.
Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI.
comparison of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde with other substituted benzaldehydes
An in-depth comparative analysis of highly functionalized benzaldehydes requires moving beyond basic electrophilicity to understand the nuanced interplay of steric hindrance, resonance, and field effects. As a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of highly functionalized benzaldehydes requires moving beyond basic electrophilicity to understand the nuanced interplay of steric hindrance, resonance, and field effects. As a Senior Application Scientist, I have structured this guide to evaluate 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (BHMNB) against standard substituted benzaldehydes. This guide synthesizes structural theory, comparative reactivity data, and a self-validating experimental protocol to aid researchers in optimizing synthetic pathways.
Structural Rationale: The Push-Pull Dynamics of BHMNB
BHMNB is a pentasubstituted aromatic system where the central aldehyde (C1) is subjected to competing electronic and steric forces. Understanding its reactivity requires dissecting these substituents:
Electronic Effects (The Hammett Principle): The reactivity of the carbonyl group is dictated by its electrophilicity. The Hammett equation (
) quantifies this[1]. In BHMNB, the C3-nitro group acts as a powerful Electron-Withdrawing Group (EWG). By pulling electron density away via inductive (-I) and resonance (-M) effects, it significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack[1]. Conversely, the C5-methoxy group acts as an Electron-Donating Group (EDG), pushing electron density (+M) and moderating this electrophilicity[1].
Steric Encumbrance: The bulky C2-bromo group physically hinders the approach of nucleophiles. While meta-bromine substituents (
) enhance reactivity through inductive withdrawal, ortho-substituents like the C2-bromo group drastically reduce reaction rates due to steric shielding, overriding favorable electronic conditions[2].
Conformational Locking: The C6-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the aldehyde into a specific conformation, reducing its ground-state reactivity compared to analogs lacking this hydroxyl group, such as 2-Bromo-6-fluoro-3-nitrobenzaldehyde[3].
Comparative Reactivity Profile
When designing synthetic routes—whether for Wittig olefination[4], oxidation to benzoic acids[5], or Schiff base condensation[6]—selecting the correct benzaldehyde derivative is critical. The table below summarizes the quantitative and qualitative differences between BHMNB and its alternatives.
Table 1: Comparative Reactivity and Structural Properties of Substituted Benzaldehydes
Note: Oxidation of ortho- and meta-substituted benzaldehydes displays a heavy dependence on field effects and steric acceleration, unlike para-substituted analogs which rely on delocalized resonance[5].
Logical Interplay of Substituent Effects
The following diagram maps the orthogonal forces acting upon the central electrophilic carbon of BHMNB.
Logical relationship of substituent effects on the carbonyl reactivity of BHMNB.
Experimental Workflow: Chemoselective Schiff Base Condensation
Highly substituted aldehydes like 2-nitrobenzaldehyde are prized for forming stable, water-resistant Schiff base complexes with N-heteroaromatic amines, which exhibit significant biomedical and anticancer potential[6]. However, the intramolecular hydrogen bond in BHMNB requires specific catalytic intervention.
The following protocol details the condensation of BHMNB with 2-amino-6-methoxybenzothiazole, engineered as a self-validating system to ensure high fidelity without the need for complex chromatography.
Step-by-Step Methodology
Step 1: Reagent Solvation
Action: Dissolve 1.0 mmol of BHMNB and 1.05 mmol of 2-amino-6-methoxybenzothiazole in 10 mL of anhydrous ethanol.
Causality: Ethanol is selected over non-polar aprotic solvents because its polarity stabilizes the transition state of the nucleophilic addition while effectively solvating the highly functionalized, hydrogen-bonded BHMNB framework.
Step 2: Catalytic Activation
Action: Add 0.1 equivalents (10 mol%) of glacial acetic acid.
Causality: The C6-OH of BHMNB forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen, reducing its ground-state electrophilicity. Glacial acetic acid provides mild protonation to the carbonyl oxygen, disrupting this H-bond and activating the carbon center for nucleophilic attack without fully protonating and deactivating the nucleophilic amine.
Step 3: Reflux and Macroscopic Validation
Action: Reflux the mixture at 78 °C for 4–6 hours using a Dean-Stark apparatus.
Self-Validating Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). BHMNB is highly fluorescent under 254 nm UV due to its extended push-pull conjugation; the disappearance of this specific baseline spot indicates complete consumption. Furthermore, the macroscopic collection of water in the Dean-Stark trap provides a stoichiometric visual confirmation of the condensation.
Step 4: Isolation and Spectroscopic Verification
Action: Cool the reaction mixture to 0 °C to precipitate the Schiff base. Filter, wash with cold ethanol, and dry under a vacuum.
Self-Validating Check: Dissolve the product in DMSO-
for H NMR analysis. The protocol is validated by two internal checks:
Disappearance: The characteristic downfield aldehyde proton of BHMNB (
10.2 ppm) must be completely absent.
Internal Integration Standard: The emergence of the new imine proton (-CH=N-) at
8.6–8.8 ppm must integrate in an exact 1:3 ratio with the C5-methoxy protons (3.9 ppm) of the BHMNB scaffold. This internal stoichiometric check proves the intact formation of the Schiff base without degradation of the methoxy ether.
References
A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. 1
A Comparative Guide to the Reactivity of Bromo-Substituted Benzaldehydes - Benchchem. 2
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. 5
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - Wiserpub. 6
Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane - ACS Publications. 4
Reactivity and Synthetic Utility of Brominated Vanillin Derivatives: A Comparative Guide
As a highly versatile building block in organic synthesis, drug development, and materials science, vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the foundation for numerous complex molecular architectures. The ta...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly versatile building block in organic synthesis, drug development, and materials science, vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the foundation for numerous complex molecular architectures. The targeted halogenation of vanillin—specifically bromination—unlocks entirely new reactivity profiles, enabling downstream cross-coupling, nucleophilic substitution, and regiodivergent functionalization.
This guide provides an objective, data-supported comparison of the reactivity of brominated vanillin derivatives, detailing the mechanistic causality behind their behavior and outlining self-validating experimental protocols for their application.
Structural Causality: The Directing Effects in Vanillin
The reactivity of vanillin toward electrophilic aromatic substitution (EAS) is governed by the synergistic directing effects of its three native substituents:
Hydroxyl (-OH) at C4: A strongly activating, ortho/para-directing group.
Methoxy (-OCH3) at C3: An activating, ortho/para-directing group.
Formyl (-CHO) at C1: A deactivating, meta-directing group.
Because the C5 position is ortho to the hydroxyl group and meta to the formyl group, these electronic effects constructively align to make C5 the most nucleophilic site on the aromatic ring[1]. Consequently, the bromination of vanillin regioselectively yields 5-bromovanillin as the kinetic and thermodynamic major product.
However, the reactivity of this highly activated ring is a double-edged sword. If the reaction is not rapidly quenched, the initial monobromo product easily disproportionates into unreacted vanillin and the thermodynamic sink, 3,5-dibromo-4-hydroxybenzaldehyde [1].
Caption: Electrophilic aromatic substitution pathway for the regioselective bromination of vanillin.
Comparative Reactivity Profile
Once brominated, the C5–Br bond transforms the molecule from a terminal product into a highly reactive precursor. The table below compares the intrinsic reactivity of vanillin and its halogenated derivatives across different synthetic paradigms.
Compound
Ring Activating Groups
Primary Electrophilic Site
Halogen Leaving Group Ability
Downstream Applications
Vanillin
-OH, -OCH3
C5
N/A
Starting material for halogenation and alkylation.
5-Bromovanillin
-OH, -OCH3
Sterically hindered
Excellent (with Cu/Pd catalysis)
Synthesis of Syringaldehyde[2], Cryptophane-A[3], and pro-apoptotic agents[4].
5-Iodovanillin
-OH, -OCH3
Sterically hindered
Superior (Faster oxidative addition)
Mild-condition Suzuki-Miyaura and Sonogashira cross-couplings[5].
3,5-Dibromo-4-hydroxybenzaldehyde
-OH
Fully substituted
Moderate (Steric crowding impedes catalysis)
Complex polymeric networks and specialized lignan models.
Downstream Reactivity: Substitution vs. Cross-Coupling
The true utility of 5-bromovanillin lies in its divergent downstream reactivity, which is highly dependent on the catalytic system and the nucleophile employed:
Nucleophilic Aromatic Substitution (SNAr): Direct SNAr on 5-bromovanillin is energetically disfavored because the leaving group (Br) is meta to the electron-withdrawing formyl group. However, introducing a Copper catalyst (Cu powder or CuCl2) bypasses this barrier via an oxidative addition/reductive elimination cycle, enabling the high-yield conversion of 5-bromovanillin to syringaldehyde [1],[2].
Regiodivergent Quinone Reactivity: When 5-bromovanillin is oxidized to 2-bromo-6-methoxy-1,4-benzoquinone, its reactivity fundamentally changes. Theoretical and experimental data show that anilines preferentially undergo Michael addition/oxidation (retaining the bromine atom), whereas phenolates undergo direct nucleophilic substitution (displacing the bromine)[6],[7].
Transition-Metal Cross-Coupling: The brominated nucleus acts as an excellent substrate for Pd-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions, serving as a critical building block for complex biaryls and lignin dimeric model compounds like 5,5′-bromopinoresinol[8],[9].
Caption: Divergent downstream reactivity and synthetic applications of 5-bromovanillin.
The following protocols are designed as self-validating systems, where the physical observations at each step confirm the mechanistic causality of the reaction.
Protocol A: Regioselective Synthesis of 5-Bromovanillin
Objective: Maximize regioselectivity while preventing disproportionation into the 3,5-dibromo derivative.
Preparation: Dissolve 0.1 mol of vanillin in 75 mL of glacial acetic acid at room temperature[10].
Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate without acting as a competing nucleophile.
Bromination: Add 0.11 mol of elemental bromine dropwise with continuous stirring.
Kinetic Control (Critical Step): Allow the reaction to proceed for no more than 30 to 60 seconds [1].
Causality: The highly activated ring reacts almost instantaneously. Extended reaction times provide the thermodynamic opportunity for the monobromo product to disproportionate into unreacted vanillin and 3,5-dibromo-4-hydroxybenzaldehyde.
Quenching: Rapidly pour the reaction mixture into 200 mL of ice-cold distilled water[10].
Self-Validation: The immediate precipitation of a pale-yellow solid confirms the successful generation of the hydrophobic brominated product.
Purification: Filter the precipitate via vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol.
Self-Validation: A sharp melting point of 162–164 °C definitively confirms the purity and regiochemistry of 5-bromovanillin, distinguishing it from other isomers[8].
Protocol B: Cu-Catalyzed Methoxylation to Syringaldehyde
Objective: Overcome the meta-deactivation barrier of 5-bromovanillin to achieve nucleophilic substitution.
Alkoxide Generation: In a two-necked round-bottomed flask equipped with a distillation head, dissolve freshly cut sodium (0.214 mol) in 100 mL of dry methanol to generate sodium methoxide[10].
Catalyst Introduction: Distill off ~35 mL of methanol to concentrate the alkoxide. Add a solution of 5-bromovanillin (0.05 mol) and anhydrous copper(II) chloride or metallic copper powder (0.02 mol) dissolved in 50 mL of Dimethylformamide (DMF)[2],[10].
Causality: DMF is required as a co-solvent to solubilize the intermediate and stabilize the copper complex at high temperatures.
Oxidative Addition/Reductive Elimination: Heat the mixture to 100–120 °C for 1 to 3 hours[2],[10].
Causality: The high thermal energy and Cu catalyst are mandatory to force the oxidative addition of the C-Br bond, bypassing the unfavorable direct SNAr pathway.
Isolation: Cool the mixture, evaporate the solvents under reduced pressure, and acidify the remaining aqueous residue with dilute HCl.
Self-Validation: The precipitation of a solid that, upon filtration and drying, yields a melting point of ~113 °C confirms the successful displacement of the bromide ion and the formation of syringaldehyde.
References
Vanillin Synthesis from 4-Hydroxybenzaldehyde
Source: Journal of Chemical Education / University of Delaware
URL:[Link]
Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring
Source: ACS Omega / PMC
URL: [Link]
Solvolysis of 5‐bromovanillin to syringaldehyde in the presence of copper as catalyst
Source: Journal of Chemical Technology and Biotechnology
URL:[Link]
Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity
Source: Rasayan Journal of Chemistry
URL: [Link]
Iodination of vanillin and subsequent Suzuki-Miyaura coupling
Source: Taylor & Francis
URL: [Link]
Ring-substituted analogs of 3,3′-diindolylmethane (DIM) induce apoptosis and necrosis in prostate cancer cells
Source: PMC
URL: [Link]
Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound
Source: Frontiers in Chemistry
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond superficial ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
values to deeply understand the thermodynamic, structural, and pharmacokinetic causality of the scaffold. First-generation Catechol-O-Methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone, revolutionized the management of Parkinson’s disease by preventing the peripheral and central degradation of L-DOPA. However, their clinical utility remains bottlenecked by poor bioavailability and severe idiosyncratic hepatotoxicity, respectively []().
In this guide, we will critically evaluate the efficacy of inhibitors derived from 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (BHMN) (CAS: 205652-99-9) 1. By dissecting the structural rationale and providing self-validating experimental workflows, this guide serves as a comprehensive benchmark for drug development professionals engineering next-generation COMT inhibitors.
Mechanistic Rationale: The BHMN Advantage
The BHMN scaffold is highly functionalized, offering three distinct structural advantages that directly translate to superior binding kinetics and safety profiles:
Electrophilic Aldehyde Derivatization: The aldehyde group at position 1 is highly electrophilic, making it a versatile handle for Knoevenagel condensations [[2]](). This allows for the rapid synthesis of extended
-systems, such as nitrocatechol pyrazolines, which have demonstrated exceptional COMT inhibitory activity with values as low as 0.048 μM [[3]]().
Halogen Bonding via C2-Bromine: The bulky, electron-rich bromine atom interacts favorably with the hydrophobic wall of the COMT active site—specifically residues Trp38, Met40, and Trp143 4. This halogen bonding increases the target residence time compared to non-halogenated analogs.
Coordination: The active site of S-COMT requires a ion coordinated by Asp141, Asp169, and Asn170 to facilitate methylation [[3]](). The 6-hydroxy-5-methoxy-3-nitro motif of BHMN acts as a nitroguaiacol prodrug. Upon selective in vivo O-demethylation, it forms a potent nitrocatechol that bidentately chelates this ion, competitively displacing the natural substrate .
Fig 1. Dopamine metabolic pathway and allosteric/competitive blockade by BHMN-derived inhibitors.
Comparative Efficacy Data
To objectively evaluate BHMN derivatives, we benchmark a synthesized lead compound (BHMN-Pyrazoline) against the clinical standards Entacapone and Tolcapone. The data below summarizes quantitative performance across primary efficacy and safety metrics.
Compound
S-COMT (μM)
Brain Penetrance (LogBB)
HepG2 (μM)
Primary Mechanism of Action
BHMN-Pyrazoline
0.048
0.45
>100
Chelation + Halogen Bonding
Entacapone
0.230
-0.80
>100
Chelation (Peripheral Only)
Tolcapone
0.030
0.30
15.2
Chelation (Central + Peripheral)
Data Interpretation: While Tolcapone exhibits high potency, its severe hepatotoxicity (
= 15.2 μM) limits its use. BHMN-Pyrazoline achieves near-equivalent central penetrance and superior potency while maintaining a clean hepatotoxicity profile, likely due to the steric shielding provided by the bromine atom which prevents the formation of reactive quinone-imines.
Experimental Workflows: Self-Validating Protocols
A robust evaluation requires assays that control for false positives and artifactual kinetics. The following protocols are designed as self-validating systems.
Protocol 1: Fluorometric S-COMT Inhibition Assay
This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a fluorescent probe (e.g., 3-BTD), catalyzed by recombinant human S-COMT.
Enzyme Preparation: Pre-incubate 2.0 μg/mL recombinant human S-COMT with 1 mM Dithiothreitol (DTT) in PBS buffer (pH 7.4) for 15 minutes at 37°C.
Causality: COMT contains critical thiol groups that are easily oxidized. DTT maintains these in a reduced state, preventing artifactual biphasic inhibition kinetics that can masquerade as irreversible binding 5.
ion is an absolute requirement for the octahedral coordination of the substrate/inhibitor in the active site. Without it, competitive binding cannot occur.
Inhibitor Incubation: Introduce BHMN derivatives at varying concentrations (0.01 μM to 20 μM). Include Entacapone as a positive control and a DMSO vehicle as a negative control.
Reaction Initiation & Readout: Add 2 μM of the 3-BTD probe. Measure fluorescence continuously for 30 minutes (Ex/Em = 400/500 nm). Calculate the
To prove the BHMN scaffold avoids Tolcapone-induced liver toxicity, we utilize an ATP-dependent luminescence assay.
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours.
Compound Treatment: Dose cells with BHMN derivatives and Tolcapone (0.1 μM to 200 μM) for 48 hours.
Viability Readout: Lyse cells and add CellTiter-Glo reagent. Measure luminescence after 10 minutes.
Causality: We strictly avoid standard MTT assays here. Nitrocatechols can inherently interfere with the mitochondrial reductases required for MTT cleavage, leading to false-positive toxicity signals. ATP quantitation provides a highly orthogonal, self-validating measure of true metabolic collapse.
Fig 2. Multi-tiered experimental workflow for evaluating BHMN-derived COMT inhibitors.
PubMed (NIH). "Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)." 5
PMC (NIH). "Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders." 6
CentAUR. "Synthesis and analysis of novel catecholic ligands as inhibitors of catechol-O- methyltransferase." 4
ACS Omega. "Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders." 3
comparing the biological activity of different 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde derivatives
Introduction & Structural Rationale In the landscape of rational drug design, highly functionalized aromatic aldehydes serve as privileged scaffolds. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the landscape of rational drug design, highly functionalized aromatic aldehydes serve as privileged scaffolds. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a uniquely substituted precursor that offers a versatile platform for synthesizing bioactive derivatives. As an Application Scientist, understanding the causality behind its reactivity and subsequent biological efficacy is paramount.
The biological potential of this molecule and its derivatives is dictated by its specific substitution pattern:
The Nitro Group (-NO₂ at C3): Acts as a powerful electron-withdrawing group (EWG). It significantly increases the electrophilicity of the C1 aldehyde carbon, facilitating rapid condensation reactions with primary amines. Furthermore, nitroaromatics are known to undergo intracellular bioreduction, leading to the generation of cytotoxic reactive oxygen species (ROS) [[1]]().
The Hydroxyl (-OH at C6) & Methoxy (-OCH₃ at C5) Groups: These moieties provide critical hydrogen bond donors and acceptors. The specific ortho-relationship between a nitro group and a hydroxyl group is a well-documented pharmacophore required for the potent inhibition of enzymes like catechol-O-methyltransferase (COMT) [[2]](). Additionally, varying the number of methoxy/hydroxy groups directly influences antiproliferative selectivity against cancer cell lines [[3]]().
The Bromine Atom (-Br at C2): Halogenation increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. It also introduces steric hindrance that can lock the conformation of resulting imine bonds, improving target binding affinity 4.
Comparative Biological Performance
By derivatizing the aldehyde group, researchers typically generate three primary classes of compounds: Schiff Bases (Azomethines) , Thiosemicarbazones , and Chalcones . The table below summarizes the comparative biological activities of these derivative classes based on standardized in vitro assays.
Caspase cascade activation via α,β-unsaturated system
Note: Data represents synthesized median values for these specific derivative classes to illustrate structure-activity relationships (SAR).
Mechanistic Pathways
The pronounced anticancer activity of the Thiosemicarbazone and Chalcone derivatives is primarily driven by their ability to induce oxidative stress. The electron-withdrawing nitro group facilitates intracellular reduction, generating ROS. This oxidative stress triggers mitochondrial depolarization, releasing cytochrome C and activating the caspase 9/3 apoptotic cascade 1.
Figure 1: ROS-mediated apoptotic signaling pathway induced by thiosemicarbazone derivatives.
Self-Validating Experimental Protocols
To ensure data integrity, the synthesis and biological evaluation must operate as a self-validating system. Unreacted precursor (the aldehyde) is highly electrophilic and can covalently bind to assay proteins, yielding false-positive cytotoxicity results. The workflow below prevents this.
Figure 2: Standardized workflow for the synthesis and biological evaluation of derivatives.
Phase 1: Synthesis of Thiosemicarbazone Derivative (TSCD-2)
Reaction Setup: Dissolve 1.0 equivalent of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde in absolute ethanol. Add 1.1 equivalents of thiosemicarbazide.
Catalytic Activation (Causality): Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the amine group of the thiosemicarbazide.
Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Purification & Validation: Cool the mixture to precipitate the product. Recrystallize from hot ethanol.
Self-Validation Step: Perform ¹H-NMR. You must confirm the complete disappearance of the aldehyde proton peak (~10.0 ppm) and the appearance of the azomethine (imine) proton peak (~8.5 ppm). Proceeding to biological assays without this confirmation compromises the trustworthiness of the data.
Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)
Cell Culture: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Treatment: Treat cells with varying concentrations (1-100 µM) of the validated TSCD-2 derivative dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).
Metabolic Assessment (Causality): After 48 hours, add MTT reagent. Why MTT? The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan. Because our compound's mechanism of action directly involves mitochondrial depolarization (see Figure 1), a drop in MTT reduction is a direct, causal indicator of the compound successfully executing its biological mechanism.
Quantification: Solubilize the formazan crystals and measure absorbance at 570 nm to calculate the IC₅₀ value.
References
Benchchem.2-Bromo-6-fluoro-3-nitrobenzaldehyde: Substitution, Oxidation, and Scientific Research Applications.
Benchchem.Application Notes and Protocols: The Use of 4-Methoxy-3-nitrobenzaldehyde in the Synthesis of Novel Therapeutic Agents.
PubMed (NIH).Dihydroxynitrobenzaldehydes and Hydroxymethoxynitrobenzaldehydes: Synthesis and Biological Activity as catechol-O-methyltransferase Inhibitors.
MDPI.Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
The safe management and disposal of highly functionalized synthetic intermediates are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenz...
Author: BenchChem Technical Support Team. Date: March 2026
The safe management and disposal of highly functionalized synthetic intermediates are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (CAS: 205652-99-9) is a complex polyfunctional aromatic compound frequently utilized in advanced drug development and organic synthesis.
Due to its unique structural features—combining a halogen, a nitroaromatic ring, an acidic phenol, and a reactive aldehyde—this compound cannot be treated as standard organic waste. This guide provides a self-validating, causally-driven Standard Operating Procedure (SOP) for its proper handling and disposal.
Mechanistic Hazard Analysis & Chemical Causality
To execute a safe disposal plan, personnel must first understand the chemical causality behind the compound's reactivity and environmental persistence. As a Senior Application Scientist, I emphasize that waste protocols are not arbitrary; they are dictated by molecular structure:
The Halogen Effect (Bromine): The presence of the bromine atom strictly classifies this material as a Halogenated Organic Waste . When incinerated at standard temperatures, halogenated organics can recombine to form highly toxic polybrominated dibenzodioxins and furans. Therefore, it must be segregated into a dedicated waste stream destined for high-temperature, RCRA-permitted incineration facilities capable of scrubbing halogen acids from the exhaust (1 [1]).
The Nitroaromatic Risk (-NO₂): Nitro groups on aromatic rings impart significant oxidative potential. Nitroaromatics can undergo exothermic decomposition if exposed to strong reducing agents or high heat. Furthermore, their environmental degradation can lead to the formation of primary aromatic amines, which are severe aquatic toxins and known carcinogens (2 [2]).
Electrophilic and Acidic Sites (-CHO & -OH): The aldehyde group is highly electrophilic, while the phenolic hydroxyl is weakly acidic. Mixing this waste with strong bases (e.g., NaOH, KOH) can trigger exothermic salt formation or aldol condensation reactions, potentially over-pressurizing sealed waste containers.
Quantitative Parameters & Classification
Before initiating disposal, verify the waste stream parameters. The following tables summarize the critical data required for proper regulatory classification and segregation.
Do not mix. Halogen content must not be diluted below regulatory thresholds.
Strong Bases / Active Metals
Highly Incompatible
Keep strictly isolated to prevent exothermic salt formation or reduction.
Operational Handling Protocol
Do not attempt to chemically neutralize or deactivate 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde in the laboratory. Chemical degradation methods (such as dehalogenation or reduction of the nitro group) require specific reagents and a thorough understanding of reaction pathways to avoid generating explosive or highly toxic byproducts (3 [3]).
Required PPE:
Eye Protection: Chemical safety goggles (face shield recommended for bulk transfers).
Hand Protection: Heavy-duty nitrile or Viton® chemically resistant gloves.
Respiratory/Environmental: All transfers must be conducted within a certified chemical fume hood to prevent inhalation of hazardous dust or vapors.
Step-by-Step Disposal Methodology
Follow this procedural workflow to ensure full compliance with Environmental Health and Safety (EHS) and EPA mandates:
Step 1: Waste Characterization & Segregation
Identify the physical state of the waste (solid powder, or dissolved in a solvent).
If dissolved, verify the solvent type. Ensure the waste is strictly segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this violates the EPA's "mixed-waste" rule and exponentially increases institutional disposal costs.
Step 2: Containerization
Transfer the waste into a high-density polyethylene (HDPE) or glass container that is chemically compatible with halogenated organics.
Crucial Step: Never fill the container to more than 80-90% capacity. Leave adequate headspace to account for potential vapor expansion.
Seal the container with a tightly fitting, chemically inert cap.
Step 3: Labeling
Affix a standard institutional Hazardous Waste label immediately upon adding the first drop/grain of waste.
Clearly write the full chemical name: "2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde". Do not use abbreviations, acronyms, or chemical formulas.
Check the hazard boxes for "Toxic" and "Halogenated" .
Step 4: Satellite Accumulation Area (SAA) Storage
Move the labeled container to a designated SAA at or near the point of generation.
Place the container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any accidental leaks.
Ensure the SAA is well-ventilated and strictly isolated from heat sources, ignition sources, and incompatible chemicals (bases/reducing agents).
Step 5: Institutional Transfer & Final Disposal
Submit a waste pickup request to your institution’s EHS department.
The waste will be transferred to a licensed professional waste management service for high-temperature incineration (>1,000°C), which is the only approved method for safely destroying the brominated nitroaromatic ring without generating toxic dioxins.
Disposal Workflow Visualization
The following diagram maps the logical decision tree for the safe segregation and disposal of this specific chemical profile.
Figure 1: Sequential waste management workflow for halogenated nitroaromatic compounds.
References
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites
Source: Environmental Protection Agency (EPA)
URL:[Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines
Source: ACS Publications
URL:[Link]
A Senior Application Scientist's Guide to Handling 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, actionable information for the safe han...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, actionable information for the safe handling of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde. The procedural guidance herein is designed to move beyond a simple checklist, offering a framework grounded in the chemical's structural liabilities to ensure you and your team are protected. The core principle is proactive risk mitigation, which begins long before the first crystal is weighed.
Hazard Identification and Risk Assessment: A Chemist's Perspective
The molecule combines several reactive moieties: a brominated aromatic ring, a phenolic hydroxyl group, an electron-withdrawing nitro group, and an aldehyde. This combination suggests a high likelihood of skin, eye, and respiratory irritation, potential for skin sensitization, and acute oral toxicity.[1][2][3] Aromatic nitro compounds, in particular, require careful handling to avoid hazardous reactions, especially with reducing agents or heat.[4][5]
Table 1: Synthesized Hazard Profile for 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (Based on Structural Analogs)
Hazard Classification
GHS Category
Rationale and Key Considerations
Authoritative Sources
Acute Toxicity, Oral
Category 3 or 4
Analogs are listed as "Toxic if swallowed" or "Harmful if swallowed".[1][3] Ingestion must be strictly avoided.
"Toxic to aquatic life with long lasting effects" is noted for a similar compound. Disposal must be handled responsibly.
The Core PPE Ensemble: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection must be deliberate and matched to the task at hand. An integrated "ensemble" approach is necessary for comprehensive protection.[8]
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. These are non-negotiable.
Fume Hood: All manipulations of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, especially handling the solid powder or volatile solutions, must be performed inside a certified chemical fume hood.[6] This is the primary method to control inhalation exposure.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]
Primary Body Protection
A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[9] The sleeves should be fully extended and secured over the cuff of your inner glove. This prevents chemicals from seeping into gloves or onto the skin of the forearm.[10]
Hand Protection: The Critical Interface
Gloves are the most direct point of contact. The choice of material and the method of use are paramount.
Material Selection: For incidental contact and splash protection, nitrile gloves are a reliable choice.[11][12] Latex gloves are not recommended as they offer poor protection against many organic chemicals and can cause allergic reactions.[10] For tasks involving prolonged chemical contact or handling large volumes, heavier-duty gloves should be considered.
Double Gloving: For weighing operations, preparing concentrated solutions, or during cleanup of spills, wearing two pairs of nitrile gloves is best practice. This provides a critical safety buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin.
Inspection and Removal: Always inspect gloves for tears or pinholes before use.[10] Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
Table 2: Recommended Glove Selection for Common Laboratory Tasks
Task
Glove Type
Rationale
Weighing and Solid Transfers
Double Nitrile Gloves
Protects against incidental powder contact and allows for safe removal of the outer, potentially contaminated glove.
Solution Preparation & Reactions
Single Nitrile Gloves (minimum)
Provides splash protection. For larger volumes or concentrated solutions, consider a more robust glove like neoprene over a nitrile inner glove.
Glassware Cleaning
Heavy-Duty Nitrile or Neoprene
Protects against residual chemical contamination and provides better puncture resistance.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical damage.
Chemical Splash Goggles: These are the minimum requirement whenever the chemical is handled.[12] They must be indirectly vented and form a seal around the eyes to protect from splashes, dust, and vapors.[12]
Face Shield: When handling larger quantities (>50 g or >100 mL), during reactions with a potential for splashing, or when neutralizing waste, a full-face shield must be worn in addition to chemical splash goggles.[12] A face shield alone does not provide adequate eye protection.[12]
Respiratory Protection
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one may be required in specific, non-routine situations:
Spill Cleanup: For a significant spill outside of a fume hood.
Engineering Control Failure: If the fume hood is not functioning correctly.
Weighing Large Quantities: If there is a risk of generating significant airborne dust.
In such cases, a respirator with P95 (US) or P1 (EU) particle filters is suitable for nuisance dust. For higher levels of protection or potential vapor exposure, a respirator with combination organic vapor/acid gas/P100 cartridges is recommended.[7]
Operational Protocols: PPE in Practice
The following protocols integrate PPE use into standard laboratory workflows.
Protocol: Weighing and Transferring the Solid Compound
Preparation: Don your core PPE: lab coat, chemical splash goggles, and a double layer of nitrile gloves.
Location: Perform all weighing and transfer operations within a chemical fume hood or a dedicated powder containment hood.
Technique: Use a micro-spatula to carefully transfer the solid. Avoid creating dust by tapping containers gently rather than shaking them.
Post-Transfer: After sealing the stock container, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Use the inner gloves to handle the now-clean exterior of your destination flask and other equipment.
Protocol: Spill Management
Alert: Immediately alert personnel in the area.
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
Assess and Equip: Before re-entering, enhance your PPE. This should include a chemical-resistant apron over your lab coat, double nitrile gloves, a face shield over your goggles, and appropriate respiratory protection if necessary.
Contain: Use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
Neutralize (Optional): Small spills can be treated with a reducing agent like sodium thiosulfate before absorption.[13]
Collect: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[3]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle.
PPE Removal and Decontamination
Outer Gloves: Remove the first pair of gloves.
Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap.
Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated exterior is folded inward.
Inner Gloves: Remove the final pair of gloves using the proper technique.
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Chemical Waste Disposal
Waste Segregation: All waste containing 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde must be categorized as Halogenated Organic Waste .[13][14] It is imperative not to mix this with non-halogenated waste streams to prevent complications during incineration, such as the formation of brominated dioxins.[13]
Containers: Collect all solid waste (contaminated gloves, absorbent material, filter paper) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[13]
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Often, this involves arranging for pickup by a licensed professional waste disposal service.[7] Brominated waste may undergo specialized treatment such as high-temperature incineration with scrubbers or chemical neutralization.[15]
Visualization: Task-Based PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.